BMS-986235
Description
Structure
3D Structure
Properties
CAS No. |
2253947-47-4 |
|---|---|
Molecular Formula |
C18H17F2N3O3 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1 |
InChI Key |
FJZNNKJZHQFMCK-LRDDRELGSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)[C@@H]2CNC(=O)[C@H]2NC(=O)NC3=CC=CC=C3)F |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BMS-986235 in Cardiac Repair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986235 is a selective and orally active agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor that plays a pivotal role in the resolution of inflammation. In the context of cardiac repair following ischemic injury, such as myocardial infarction (MI), this compound demonstrates significant therapeutic potential by modulating the inflammatory response to promote tissue healing and preserve cardiac function. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key biological pathways and workflows.
Introduction: The Role of FPR2 in Inflammation and Cardiac Repair
The inflammatory response following myocardial infarction is a double-edged sword. While essential for clearing necrotic debris, a prolonged and dysregulated inflammatory phase can lead to adverse cardiac remodeling, fibrosis, and ultimately, heart failure.[1] FPR2 is a key receptor in the "pro-resolution" phase of inflammation, which actively orchestrates the cessation of the inflammatory response and promotes tissue repair.[2] this compound harnesses this endogenous pathway to improve outcomes in preclinical models of cardiac injury.[1][3]
Core Mechanism of Action of this compound
This compound exerts its cardioprotective effects primarily through the selective activation of FPR2, initiating a cascade of events that collectively dampen excessive inflammation and promote a healing environment within the injured myocardium.
Modulation of Macrophage Phenotype
A key aspect of this compound's mechanism is its ability to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2-like phenotype.[3][4] This is characterized by an increased expression of markers such as CD206 and Arginase-1.[4][5] M2 macrophages are instrumental in the resolution of inflammation, phagocytosis of apoptotic cells, and the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1][6]
Enhancement of Efferocytosis and Neutrophil Apoptosis
This compound enhances the clearance of apoptotic neutrophils (a process known as efferocytosis) by macrophages.[7] It also directly promotes neutrophil apoptosis, a critical step in the transition from the inflammatory to the reparative phase of healing.[1][6] This prevents the release of harmful cytotoxic contents from necrotic neutrophils and further stimulates the pro-resolving functions of macrophages.[8]
Downstream Signaling Pathway
Upon binding to FPR2, this compound activates G-protein signaling, particularly through Gαi, and promotes the recruitment of β-arrestin.[2][4] This signaling cascade leads to the downstream effects on immune cells, including the modulation of gene expression for cytokines and chemokines.[6]
Quantitative Preclinical Data
The efficacy of this compound in cardiac repair has been demonstrated in several preclinical studies. The following tables summarize key quantitative findings.
| Parameter | Species | Model | Treatment | Outcome | Reference |
| Receptor Affinity | |||||
| EC50 for hFPR2 | Human | In vitro cellular assay | This compound | 0.41 nM | [9][10] |
| EC50 for mFPR2 | Mouse | In vitro cellular assay | This compound | 3.4 nM | [9][10] |
| In Vivo Efficacy | |||||
| Infarct Length Reduction | Mouse | Myocardial Infarction (LAD ligation) | This compound (0.3 mg/kg, p.o., daily for 24 days) | Attenuated left ventricle and global cardiac remodeling; Reduced infarct length by 39% relative to vehicle. | [9] |
| Survival Improvement | Mouse | Myocardial Infarction | This compound | Improved survival post-MI. | [1] |
| Left Ventricular Function | Rat | Myocardial Infarction | This compound | Preserved viable myocardium, attenuated left ventricular remodeling, and increased ejection fraction. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound.
Murine Model of Myocardial Infarction (Permanent Left Coronary Artery Ligation)
This in vivo model is crucial for assessing the cardioprotective effects of this compound in a setting that mimics human myocardial infarction.
Procedure:
-
Anesthesia and Intubation: Anesthetize the mouse using isoflurane (3% for induction, 1-2% for maintenance) and place it in a supine position.[3] Perform endotracheal intubation and connect the mouse to a ventilator.[3]
-
Surgical Preparation: Shave the chest fur and disinfect the surgical area with povidone-iodine and 70% ethanol.[3]
-
Thoracotomy: Make a small incision in the skin over the left side of the chest and carefully dissect the pectoral muscles to expose the rib cage.[3]
-
Exposure of the Heart: Open the chest between the third and fourth ribs to visualize the heart.[7]
-
Ligation of the Left Anterior Descending (LAD) Coronary Artery: Using a 7-0 or 8-0 silk suture, carefully ligate the LAD artery approximately 2-3 mm from its origin.[1] Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Closure: Close the chest wall in layers using appropriate sutures.[1]
-
Post-operative Care: Provide analgesia and monitor the animal for recovery.
In Vitro Macrophage Polarization Assay
This assay is used to determine the effect of this compound on macrophage phenotype.
Procedure:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice.[11] Culture the cells in DMEM supplemented with 10% FBS and M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.[11]
-
Macrophage Polarization: Plate the differentiated macrophages and treat them with one of the following conditions for 24-48 hours:
-
Analysis of Polarization Markers:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206, Arginase-1) and analyze using a flow cytometer.[5][12]
-
Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the gene expression of M1 markers (e.g., iNOS) and M2 markers (e.g., Arg1, Ym1).[12]
-
ELISA: Measure the concentration of cytokines in the cell culture supernatant, such as the M1 cytokine TNF-α and the M2 cytokine IL-10.
-
Neutrophil Apoptosis Assay
This assay quantifies the pro-apoptotic effect of this compound on neutrophils.
Procedure:
-
Isolation of Neutrophils: Isolate neutrophils from human peripheral blood or mouse bone marrow using density gradient centrifugation.[13]
-
Induction of Apoptosis: Culture the isolated neutrophils in RPMI 1640 medium. Treat the cells with this compound at various concentrations for a defined period (e.g., 6-24 hours). A known apoptosis-inducing agent can be used as a positive control.
-
Staining for Apoptosis:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of this compound upon binding to the FPR2 receptor.
Caption: Experimental workflow for the murine model of myocardial infarction.
Caption: Workflow for the in vitro macrophage polarization assay.
Conclusion
This compound represents a promising therapeutic agent for cardiac repair by selectively targeting FPR2 to promote the resolution of inflammation. Its multifaceted mechanism of action, including the modulation of macrophage phenotype and the enhancement of neutrophil clearance, addresses a critical unmet need in the management of post-myocardial infarction complications. The preclinical data strongly support its potential to reduce adverse cardiac remodeling and improve heart function. Further clinical investigation is warranted to translate these promising findings into tangible benefits for patients with ischemic heart disease.
References
- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginase 1: A novel macrophage marker for flow cytometry - Behind the Bench [thermofisher.com]
- 6. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Murine Left Anterior Descending LAD Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction [jove.com]
- 8. Assessment of Neutrophil Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Evaluation of Human Neutrophil Apoptosis During Nitric Oxide Generation In Vitro: The Role of Exogenous Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
BMS-986235: A Technical Guide to a Selective FPR2 Agonist for Inflammatory Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986235, also known as LAR-1219, is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] This receptor is a key player in the intricate process of inflammation resolution.[1] Unlike classical anti-inflammatory drugs that primarily block pro-inflammatory pathways, this compound actively promotes the resolution of inflammation, a critical process for tissue repair and a return to homeostasis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating FPR2, a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils, monocytes, and macrophages.[4][5] Activation of FPR2 by this compound initiates a signaling cascade that shifts the immune response from a pro-inflammatory to a pro-resolving state.[3] This is characterized by the inhibition of neutrophil chemotaxis to the site of inflammation and the stimulation of macrophage phagocytosis, leading to the clearance of apoptotic cells and cellular debris.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Receptor | Value | Assay | Reference |
| EC50 | Human | FPR2 | 0.41 nM | G-protein activation | [2][6] |
| EC50 | Mouse | FPR2 | 3.4 nM | G-protein activation | [2][6] |
| EC50 | Human | FPR1 | 2800 nM | G-protein activation | [6] |
| IC50 | Human | - | 57 nM | Neutrophil Migration (HL-60 cells) | [6] |
| EC50 | Mouse | - | 2 nM | Macrophage Phagocytosis | [6] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Dose | Route | Value | Unit | Reference |
| Cmax | 1 mg/kg | p.o. | 160 | nmol/L | [6] |
| T1/2 | 1 mg/kg | p.o. | 0.68 | hours | [6] |
| AUC0-inf | 1 mg/kg | p.o. | 120 | nmol/L*h | [6] |
| Bioavailability | 1 mg/kg | p.o. | 24 | % | [6] |
Signaling Pathways
This compound-mediated activation of FPR2 primarily signals through the Gi family of G-proteins.[4] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G-protein activation, a cascade of events is initiated that ultimately modulates cellular functions critical for inflammation resolution.
This compound signaling through the FPR2/Gi pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Workflow for the neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[7]
-
Cell Preparation: Isolated neutrophils are resuspended in an appropriate assay buffer, typically a serum-free medium, at a concentration of 1-2 x 10^6 cells/mL.[7]
-
Transwell Assay: A multi-well transwell plate with a polycarbonate membrane (e.g., 5 µm pore size) is used.[7]
-
The lower chamber is filled with assay medium containing a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
A suspension of neutrophils is added to the upper chamber.
-
This compound or vehicle control is added to the upper chamber with the cells.
-
-
Incubation: The plate is incubated for 1 to 2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.[7]
-
Quantification: After incubation, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring ATP content using a luminescent assay such as CellTiter-Glo®.[7]
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of this compound to the number of migrated cells in the vehicle control.
In Vitro Macrophage Phagocytosis Assay
This assay measures the effect of this compound on the ability of macrophages to engulf particles.
Methodology:
-
Macrophage Preparation: Mouse peritoneal macrophages are harvested by peritoneal lavage.[6] Alternatively, bone marrow-derived macrophages (BMDMs) can be generated by culturing bone marrow cells with M-CSF.[8]
-
Cell Plating: Macrophages are plated in a multi-well plate and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes).[6]
-
Phagocytosis Induction: Fluorescently labeled particles, such as zymosan bioparticles or apoptotic cells, are added to the wells.
-
Incubation: The plate is incubated for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching and Washing: Extracellular fluorescence is quenched using a quenching agent like trypan blue. The wells are then washed to remove non-ingested particles.
-
Quantification: The amount of phagocytosis is quantified by measuring the fluorescence of the ingested particles using a plate reader or by flow cytometry.[8]
-
Data Analysis: The fold-increase in phagocytosis is calculated relative to the vehicle-treated cells.
In Vivo Myocardial Infarction Model
This model is used to evaluate the therapeutic efficacy of this compound in a setting of cardiac injury.
Methodology:
-
Animal Model: The study is typically performed in adult male mice (e.g., C57BL/6) or rats.[3][4]
-
Surgical Procedure:
-
Animals are anesthetized, intubated, and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[4]
-
-
Drug Administration: this compound is administered to the animals, typically via oral gavage, starting shortly after the induction of MI and continued daily for the duration of the study (e.g., 24 days).[6] A vehicle control group is also included.
-
Endpoint Analysis: After the treatment period, various endpoints are assessed to evaluate cardiac function and remodeling:
-
Echocardiography: To measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Histology: Hearts are harvested, sectioned, and stained (e.g., Masson's trichrome) to assess infarct size, fibrosis, and wall thickness.[3]
-
Immunohistochemistry: To identify and quantify immune cell populations (e.g., macrophages with pro-resolving markers like CD206) within the infarcted tissue.[4]
-
Gene Expression Analysis: RNA is extracted from the cardiac tissue to measure the expression of inflammatory and pro-resolving markers (e.g., IL-10, Arginase-1) by qRT-PCR.[3]
-
-
Data Analysis: The data from the this compound-treated group are compared to the vehicle-treated group to determine the therapeutic effects on cardiac function and remodeling.
Conclusion
This compound is a selective FPR2 agonist with a promising pro-resolving mechanism of action. By promoting the natural termination of the inflammatory response, it offers a novel therapeutic strategy for conditions characterized by chronic or unresolved inflammation, such as heart failure following myocardial infarction. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of inflammation resolution.
References
- 1. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. criver.com [criver.com]
- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMS-986235 in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic inflammation is a significant driver of pathology in a multitude of diseases. The resolution of inflammation is an active process, orchestrated by a complex network of cellular and molecular players. A key receptor in this process is the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on various immune cells. BMS-986235 is a potent and selective small molecule agonist of FPR2 that has demonstrated significant promise in preclinical models as a pro-resolving agent. This technical guide provides an in-depth overview of the role of this compound in resolving inflammation, including its mechanism of action, quantitative efficacy data from key preclinical studies, detailed experimental protocols, and a visualization of the associated signaling pathways.
Introduction to this compound and its Target: FPR2
This compound is an orally active, selective agonist for Formyl Peptide Receptor 2 (FPR2).[1] FPR2 is a G-protein coupled receptor that plays a crucial role in regulating the inflammatory response. Depending on the ligand, FPR2 can mediate both pro-inflammatory and pro-resolving signals. This compound selectively activates the pro-resolving pathways downstream of FPR2, making it a promising therapeutic candidate for diseases characterized by chronic or unresolved inflammation.
Mechanism of Action: Promoting the Resolution Cascade
This compound exerts its pro-resolving effects through a multi-faceted mechanism of action, primarily by modulating the function of key immune cells involved in the inflammatory response.
-
Promotion of Pro-Resolving Macrophage Phenotype: this compound promotes the polarization of macrophages towards an M2-like, pro-resolving phenotype.[2] This is characterized by increased expression of markers such as CD206 and Arginase-1.[3][4][5][6] These macrophages are crucial for the clearance of apoptotic cells and cellular debris, tissue repair, and the production of anti-inflammatory cytokines.
-
Enhancement of Phagocytosis: By activating FPR2, this compound enhances the phagocytic capacity of macrophages, a critical step in the removal of apoptotic neutrophils (efferocytosis) and other cellular debris from the site of inflammation.[7]
-
Induction of Neutrophil Apoptosis: The timely apoptosis of neutrophils is essential for the transition from the inflammatory to the resolution phase. This compound has been shown to enhance human neutrophil apoptosis.[8]
-
Inhibition of Neutrophil Chemotaxis: this compound inhibits the migration of neutrophils to the site of inflammation, thereby limiting the amplification of the inflammatory response.[1][7]
Quantitative Efficacy Data
The pro-resolving and therapeutic potential of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | FPR2 | 0.41 nM | [1][9] |
| Mouse | FPR2 | 3.4 nM | [1][9] | |
| IC50 (Neutrophil Chemotaxis) | Human | - | 57 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Parameter | Treatment | Outcome | Reference |
| Infarct Length | This compound (0.3 mg/kg, p.o.) | 39% reduction relative to vehicle | [1] |
| Cardiac Remodeling | This compound (0.3 mg/kg, p.o.) | Attenuated left ventricle and global cardiac remodeling | [1] |
| Inflammatory Markers | This compound | Increased expression of IL-10 | [3][8] |
| Increased numbers of CD206+ and Arginase-1+ macrophages | [3][8] | ||
| Decreased neutrophil abundance | [3][8] |
Signaling Pathways and Experimental Workflows
This compound/FPR2 Signaling Pathway
Activation of FPR2 by this compound initiates a signaling cascade that ultimately leads to the resolution of inflammation. The diagram below illustrates the key components of this pathway.
Caption: this compound/FPR2 Signaling Cascade.
Experimental Workflow: Macrophage Polarization Assay
The following diagram outlines the key steps in an in vitro macrophage polarization assay to assess the effect of this compound.
Caption: M2 Macrophage Polarization Workflow.
Experimental Workflow: Neutrophil Chemotaxis Assay
This diagram illustrates the general workflow for a transwell neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound.
Caption: Neutrophil Chemotaxis Assay Workflow.
Detailed Experimental Protocols
In Vitro M2 Macrophage Polarization Assay
Objective: To assess the ability of this compound to promote the polarization of macrophages to a pro-resolving M2 phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells.
-
Ficoll-Paque PLUS (for human PBMC isolation).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Recombinant human or mouse Macrophage Colony-Stimulating Factor (M-CSF).
-
Recombinant human or mouse Interleukin-4 (IL-4).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Cell scraper.
-
Flow cytometry antibodies: anti-CD14, anti-CD11b, anti-F4/80, anti-CD206, anti-Arginase-1.
-
RNA isolation kit and reagents for qRT-PCR.
Protocol:
-
Isolation and Differentiation of Macrophages:
-
Isolate monocytes from human PBMCs by plastic adhesion or using a monocyte isolation kit. For murine macrophages, isolate bone marrow cells from the femur and tibia of mice.
-
Culture the cells in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 complete medium supplemented with 50 ng/mL of M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.[2]
-
-
Macrophage Polarization:
-
After differentiation, replace the medium with fresh RPMI-1640 complete medium containing 20 ng/mL of IL-4 to induce M2 polarization.[2]
-
In parallel, treat cells with IL-4 in the presence of varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Analysis of M2 Markers:
-
Flow Cytometry: Harvest the cells by gentle scraping. Stain the cells with fluorescently labeled antibodies against M2 markers (CD206, Arginase-1) and macrophage markers (CD14/CD11b for human, F4/80 for mouse). Analyze the percentage of M2 polarized macrophages using a flow cytometer.
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the gene expression levels of M2 markers such as Arg1, Mrc1 (CD206), and Il10.
-
In Vitro Neutrophil Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human or mouse neutrophils.
-
RPMI-1640 medium.
-
This compound.
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) or other chemoattractant.
-
Transwell inserts (3-5 µm pore size) for 24-well plates.
-
Calcein-AM or other fluorescent cell viability dye.
-
Fluorescence plate reader.
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation, or from mouse bone marrow.
-
-
Chemotaxis Assay:
-
Resuspend the isolated neutrophils in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add RPMI-1640 medium containing a chemoattractant (e.g., 10 nM fMLP) to the lower chamber of the 24-well plate.[10]
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by pre-labeling the neutrophils with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Conclusion and Future Directions
This compound is a selective FPR2 agonist that has demonstrated potent pro-resolving activities in preclinical studies. Its ability to promote a pro-resolving macrophage phenotype, enhance efferocytosis, and inhibit neutrophil migration highlights its potential as a therapeutic agent for a wide range of inflammatory diseases. Further investigation in clinical trials is warranted to establish its safety and efficacy in human populations. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and the broader field of resolution pharmacology.
References
- 1. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Two Distinct Macrophage Subsets with Divergent Effects Causing either Neurotoxicity or Regeneration in the Injured Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transwell chemotaxis assay. [bio-protocol.org]
The Discovery and Development of BMS-986235 (LAR-1219): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986235, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2] Developed by Bristol Myers Squibb, this small molecule was investigated for its therapeutic potential in preventing heart failure by modulating the inflammatory response following myocardial infarction.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound. The development of this compound has since been discontinued.[3]
Introduction
Chronic inflammation is a key pathological driver in the progression of heart failure following ischemic events like myocardial infarction.[2] The formyl peptide receptor 2 (FPR2), also known as lipoxin A4 receptor (ALX), is a promising therapeutic target due to its central role in orchestrating the resolution of inflammation. Activation of FPR2 on immune cells, such as neutrophils and macrophages, can promote a switch from a pro-inflammatory to a pro-resolving state, thereby facilitating tissue repair and mitigating adverse cardiac remodeling.[2] this compound was designed as a selective FPR2 agonist to harness this therapeutic potential.[1]
Discovery and Optimization
The discovery of this compound began with a simple linear urea compound that exhibited moderate FPR2 agonist activity.[1] Through a process of chemical optimization, a pyrrolidinone core was introduced to create a more rigid conformation, which led to potent agonism at both FPR1 and FPR2.[1] Subsequent optimization of the lactam substituents resulted in the identification of this compound (compound 13c in the original publication) as a highly selective and potent FPR2 agonist.[1]
Mechanism of Action
This compound functions as a selective agonist of FPR2.[1] Upon binding, it activates downstream signaling pathways that are crucial for the resolution of inflammation. The primary mechanism involves the activation of heterotrimeric G-proteins, leading to a cascade of intracellular events that ultimately modulate immune cell function.[2]
Signaling Pathway
Activation of FPR2 by this compound initiates signaling through Gαi and Gαo proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G-protein βγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in calcium mobilization and activation of protein kinase C (PKC). Further downstream, this signaling cascade can activate the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration. Additionally, this compound has been shown to promote the recruitment of β-arrestin to the receptor.[2]
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its potent and selective activity in various in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound exhibited high potency for the human and mouse FPR2, with significantly lower activity at the human FPR1, demonstrating its selectivity.
| Parameter | Value | Assay System |
| hFPR2 EC50 | 0.41 nM | G-protein activation assay in HEK293 cells |
| mFPR2 EC50 | 3.4 nM | G-protein activation assay in HEK293 cells |
| hFPR1 EC50 | >3000 nM | G-protein activation assay in HEK293 cells |
| Selectivity (hFPR1/hFPR2) | >7000-fold | - |
In Vitro Functional Assays
This compound was shown to inhibit neutrophil chemotaxis, a key process in the acute inflammatory response.[1]
-
Experimental Protocol:
-
Cells: Human HL-60 cells differentiated into neutrophil-like cells.
-
Assay: Transwell migration assay (e.g., Boyden chamber) with a defined pore size membrane.
-
Chemoattractant: A chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) is placed in the lower chamber to induce migration.
-
Treatment: Differentiated HL-60 cells are pre-incubated with varying concentrations of this compound before being added to the upper chamber.
-
Incubation: The plate is incubated for a specific duration (e.g., 90 minutes) to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Result: this compound inhibited fMLP-induced neutrophil migration with an IC50 of approximately 57 nM.
-
The compound was also found to stimulate macrophage phagocytosis, a critical function for the clearance of apoptotic cells and debris during the resolution of inflammation.[1]
-
Experimental Protocol:
-
Cells: Peritoneal macrophages isolated from C57BL/6 mice.
-
Target: Fluorescently labeled zymosan particles (a yeast cell wall component).
-
Treatment: Macrophages are pre-incubated with different concentrations of this compound.
-
Incubation: Zymosan particles are added to the macrophage culture, and phagocytosis is allowed to proceed for a set time (e.g., 60 minutes).
-
Quantification: The uptake of fluorescent zymosan particles by macrophages is measured, for instance, using a plate reader or flow cytometry. Extracellular fluorescence can be quenched with trypan blue to ensure only internalized particles are measured.
-
Result: this compound stimulated macrophage phagocytosis with an EC50 of approximately 2 nM.
-
In Vivo Efficacy in a Heart Failure Model
This compound demonstrated cardioprotective effects in a murine model of myocardial infarction.[4]
-
Experimental Protocol:
-
Animal Model: Myocardial infarction is induced in male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 0.3 mg/kg daily, starting shortly after the LAD ligation and continuing for a specified period (e.g., 24 days).[4]
-
Efficacy Endpoints:
-
Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Cardiac Remodeling: Evaluated through histological analysis of heart sections to measure infarct size, ventricular dilation, and fibrosis.
-
-
Results: Treatment with this compound attenuated adverse left ventricular remodeling, reduced infarct size, and improved cardiac function compared to the vehicle-treated group.[4]
-
Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound has oral bioavailability.[4]
| Parameter | Value (at 1 mg/kg, p.o.) |
| Cmax | 160 nmol/L |
| T1/2 | 0.68 hours |
| AUC0-inf | 120 nmol/L*h |
| Bioavailability (BA) | 24% |
Clinical Development and Discontinuation
This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects (NCT03335553).[5][6] However, the development of this compound was subsequently discontinued.[3] The specific reasons for the discontinuation have not been publicly disclosed.
Conclusion
This compound (LAR-1219) is a potent and selective FPR2 agonist that demonstrated promising preclinical efficacy in models of inflammation and heart failure. Its discovery and development highlight the therapeutic potential of targeting FPR2 for the resolution of inflammation in cardiovascular diseases. While the clinical development of this compound was halted, the extensive preclinical data generated for this compound provide valuable insights for the future design and development of novel FPR2-targeting therapeutics. The detailed experimental protocols and quantitative data summarized in this guide serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery.
References
- 1. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of Experimental Medication this compound in Healthy Subjects | BMS Study Connect [bmsstudyconnect.com]
Unveiling the Impact of BMS-986235 on Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of BMS-986235, a selective Formyl Peptide Receptor 2 (FPR2) agonist, on neutrophil chemotaxis. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows, this document serves as a comprehensive resource for understanding the mechanism of action of this compound in modulating neutrophil migration.
Core Concepts: this compound and Neutrophil Chemotaxis
This compound is a potent and selective agonist for FPR2, a G protein-coupled receptor expressed on various immune cells, including neutrophils.[1][2][3] FPR2 plays a crucial role in regulating the inflammatory response.[4][5] Activation of FPR2 by its ligands can lead to either pro- or anti-inflammatory effects depending on the specific agonist and cellular context. This compound has been shown to inhibit neutrophil chemotaxis, a fundamental process in inflammation where neutrophils migrate towards a chemical gradient of chemoattractants at sites of injury or infection.[6][7] This inhibitory action positions this compound as a potential therapeutic agent for chronic inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in relation to its activity on FPR2 and its effect on neutrophil-like cells.
| Parameter | Species | Value | Receptor/Cell Line |
| EC50 | Human | 0.41 nM | FPR2 |
| EC50 | Mouse | 3.4 nM | FPR2 |
| IC50 | Human | 57 nM | HL-60 cells |
Signaling Pathways and Experimental Workflow
To understand the inhibitory effect of this compound on neutrophil chemotaxis, it is essential to visualize the molecular signaling cascade initiated by its binding to FPR2 and the typical experimental procedure used to measure this effect.
FPR2 Signaling Pathway in Neutrophils
This compound, as an agonist, binds to and activates FPR2. This receptor is coupled to an inhibitory G-protein (Gi). Upon activation, the Gi protein dissociates, initiating a downstream signaling cascade that ultimately interferes with the cellular machinery responsible for directed cell movement, thereby inhibiting chemotaxis.
Experimental Workflow: Neutrophil Chemotaxis Assay
The effect of this compound on neutrophil chemotaxis is typically evaluated using a Boyden chamber or Transwell® assay. This in vitro method measures the migration of neutrophils across a porous membrane towards a chemoattractant.
Experimental Protocols
While the precise, detailed experimental protocol for the neutrophil chemotaxis assay specifically used for this compound in the foundational study by Asahina et al. (2020) is not publicly available in its supplementary materials, a standard and widely accepted methodology for such an assay is the Boyden chamber/Transwell® assay. Below is a representative protocol based on common practices in the field.
Neutrophil Isolation
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).
-
Density Gradient Centrifugation: Neutrophils are isolated using a density gradient medium (e.g., Ficoll-Paque™). The whole blood is layered over the medium and centrifuged. This separates the blood components, with the neutrophil-containing layer being collected.
-
Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.
-
Cell Counting and Resuspension: The purified neutrophils are washed, counted, and resuspended in a suitable buffer (e.g., HBSS with 0.1% BSA) to a final concentration of approximately 1-2 x 10^6 cells/mL.
Chemotaxis Assay (Boyden Chamber/Transwell®)
-
Chamber Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size) is used.
-
Chemoattractant Addition: A known chemoattractant, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), is diluted in assay buffer and added to the lower wells of the chamber.
-
Compound Incubation: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Seeding: The pre-incubated neutrophil suspension is added to the upper chamber (the filter insert).
-
Incubation for Migration: The chamber is incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration:
-
The non-migrated cells on the top side of the filter are removed.
-
The filter is fixed and stained (e.g., with Giemsa or a fluorescent dye).
-
The number of migrated cells on the underside of the filter is counted using a microscope.
-
Alternatively, migrated cells that have fallen into the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry.
-
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition. An IC50 value can be calculated from a dose-response curve.
Conclusion
This compound demonstrates a clear inhibitory effect on neutrophil chemotaxis, mediated through its selective agonism of the FPR2 receptor. The quantitative data underscores its potency. The established in vitro assays provide a robust framework for further investigation into the pro-resolving and anti-inflammatory properties of this and similar compounds. The signaling pathway and experimental workflow diagrams presented herein offer a clear visual guide for researchers in the field of inflammation and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of hub genes and immune cell infiltration characteristics in chronic rhinosinusitis with nasal polyps: Bioinformatics analysis and experimental validation [frontiersin.org]
Preclinical Profile of BMS-986235: A Novel Cardioprotective Agent for Heart Failure
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies. BMS-986235 (also known as LAR-1219) is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2][3] Dysregulated and persistent inflammation following cardiac injury, such as a myocardial infarction (MI), is a key driver of adverse cardiac remodeling and the progression to heart failure. By activating FPR2, this compound promotes pro-resolving pathways, thereby mitigating inflammatory damage and preserving cardiac function in preclinical models. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.
Mechanism of Action
This compound is a selective agonist for FPR2, a receptor that plays a crucial role in orchestrating the resolution of inflammation.[1] Unlike FPR1, which is primarily associated with pro-inflammatory signaling, FPR2 activation can initiate anti-inflammatory and pro-resolving cellular responses. The proposed mechanism of action for this compound in the context of heart failure involves the modulation of key immune cell functions to facilitate efficient healing and limit maladaptive remodeling of the heart muscle following injury.
The key cellular effects of this compound include:
-
Inhibition of Neutrophil Chemotaxis: By reducing the migration of neutrophils to the site of cardiac injury, this compound limits the initial inflammatory cascade and the release of damaging enzymes and reactive oxygen species.[1]
-
Stimulation of Macrophage Phagocytosis: this compound enhances the ability of macrophages to clear apoptotic cells and cellular debris, a critical step in the transition from the inflammatory to the reparative phase of healing.[1]
-
Promotion of a Pro-resolution Macrophage Phenotype: Treatment with this compound has been shown to increase the expression of markers associated with pro-resolving macrophages, such as Arginase-1 and CD206.
Signaling Pathway
Upon binding to FPR2, this compound is understood to activate downstream signaling cascades that mediate its pro-resolving effects. A simplified representation of this pathway is depicted below.
Caption: Proposed signaling pathway of this compound through FPR2 activation.
Quantitative Data
The preclinical development of this compound has generated significant quantitative data characterizing its potency, selectivity, pharmacokinetic profile, and in vivo efficacy. This information is summarized in the tables below for ease of reference and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Assay Description |
| EC50 | Human | FPR2 | 0.41 nM | G-protein activation assay. |
| EC50 | Mouse | FPR2 | 3.4 nM | G-protein activation assay.[3] |
| EC50 | Human | FPR1 | 2800 nM | G-protein activation assay. |
| IC50 | Human | - | 57 nM | Inhibition of cell migration in HL-60 cells. |
| EC50 | Mouse | - | 2 nM | Induction of phagocytosis in peritoneal macrophages. |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose | Route | Value | Unit |
| Cmax | 1 mg/kg | p.o. | 160 | nmol/L |
| T1/2 | 1 mg/kg | p.o. | 0.68 | hours |
| AUC0-inf | 1 mg/kg | p.o. | 120 | nmol/L*h |
| Bioavailability | 1 mg/kg | p.o. | 24 | % |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Parameter | Dose | Route | Treatment Duration | Outcome |
| Infarct Length | 0.3 mg/kg | p.o. | 24 days | Reduced by 39% relative to vehicle. |
| Cardiac Remodeling | 0.3 mg/kg | p.o. | 24 days | Attenuated left ventricle and global cardiac remodeling.[4] |
| Survival | Not specified | Not specified | Not specified | Improved survival post-MI. |
| LV Systolic Function | Not specified | Not specified | Not specified | Preserved post-MI. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Assays
1. Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
-
Cell Line: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.
-
Method: A Boyden chamber or Transwell® assay is typically used.
-
Differentiated HL-60 cells are seeded in the upper chamber of the Transwell insert.
-
This compound at various concentrations is added to the upper chamber with the cells.
-
A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), is placed in the lower chamber to create a chemotactic gradient.
-
The plate is incubated to allow for cell migration through the porous membrane.
-
The number of cells that have migrated to the lower chamber is quantified. This can be achieved by staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence, or by using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
-
Endpoint: The IC50 value, representing the concentration of this compound that inhibits 50% of neutrophil migration, is calculated.
2. Macrophage Phagocytosis Assay
-
Objective: To determine the effect of this compound on the phagocytic capacity of macrophages.
-
Cells: Primary peritoneal macrophages isolated from mice or a macrophage cell line (e.g., J774).
-
Method:
-
Macrophages are plated in a multi-well plate and treated with various concentrations of this compound.
-
Fluorescently labeled particles, such as FITC-labeled zymosan (a yeast cell wall component), are added to the wells.
-
The plate is incubated to allow for phagocytosis of the particles by the macrophages.
-
Non-phagocytosed particles are washed away.
-
The amount of phagocytosed particles is quantified. This can be done by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
-
Endpoint: The EC50 value, the concentration of this compound that elicits 50% of the maximal phagocytic response, is determined.
In Vivo Model of Heart Failure
1. Mouse Model of Myocardial Infarction (Permanent Ligation of the Left Anterior Descending Coronary Artery)
-
Objective: To evaluate the cardioprotective effects of this compound in a clinically relevant model of heart failure.
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
Mice are anesthetized, intubated, and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: this compound is administered orally (p.o.) at the specified dose (e.g., 0.3 mg/kg) daily, starting shortly after the MI procedure. A vehicle-treated group serves as the control.
-
Efficacy Endpoints (Assessed at the end of the treatment period, e.g., 24 days post-MI):
-
Echocardiography: To assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular internal dimensions).
-
Histology: Hearts are excised, sectioned, and stained (e.g., with Masson's trichrome) to measure infarct size, scar thickness, and the extent of fibrosis.
-
Immunohistochemistry/Flow Cytometry: To analyze the cellular composition of the infarct and border zones, including the presence of neutrophils and different macrophage subtypes.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for the evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic for heart failure. Its selective activation of FPR2 and subsequent modulation of inflammatory and reparative processes address a key pathological driver of adverse cardiac remodeling. The robust in vitro and in vivo data, generated through well-defined experimental protocols, provide a solid foundation for the ongoing clinical evaluation of this promising compound. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science underpinning this compound and its potential to improve outcomes for patients with heart failure.
References
A Technical Guide to BMS-986235: A Formyl Peptide Receptor 2 (FPR2) Agonist Promoting a Pro-Resolving Macrophage Phenotype
Audience: Researchers, scientists, and drug development professionals.
Abstract: The resolution of inflammation is a critical biological process that prevents chronic tissue damage. Macrophages are central players in this process, capable of polarizing into pro-inflammatory (M1) or pro-resolving (M2-like) phenotypes. BMS-986235 is a potent and selective small molecule agonist for the Formyl Peptide Receptor 2 (FPR2), a key G protein-coupled receptor that actively promotes the resolution of inflammation.[1][2] This document details the impact of this compound on macrophage function, presenting quantitative data, experimental protocols, and outlining the core signaling pathways involved in its mechanism of action. Evidence demonstrates that this compound drives macrophages towards a pro-resolving phenotype, characterized by increased expression of M2 markers, enhanced efferocytosis, and the release of anti-inflammatory cytokines.[3][4][5]
Quantitative Data Summary
This compound demonstrates high potency and selectivity for its target, FPR2, and elicits specific phenotypic changes in macrophages consistent with a pro-resolving function.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Citation |
|---|---|---|---|
| EC50 (FPR2) | Human | 0.41 nM | [6] |
| EC50 (FPR2) | Murine | 3.4 nM | [6] |
| Selectivity | FPR2 vs FPR1 | Selective for FPR2 |[5] |
Table 2: Pro-Resolving Effects of this compound on Macrophages
| Assay / Marker | Model System | Effect | Citation |
|---|---|---|---|
| Phagocytosis | Peritoneal Macrophages (WT Mice) | Robust enhancement | [5] |
| CD206 Expression | Infarcted Mouse Hearts | Significantly increased fraction of CD206+ macrophages | [3][5] |
| Arginase-1 mRNA | Infarcted Mouse Hearts | Increased levels | [3] |
| IL-10 Gene Expression | Human Blood Cells / Post-LPS Challenge (Mice) | Increased expression | [3][5][7] |
| Neutrophil Apoptosis | Human Neutrophils (in vitro) | Enhanced | [5][7] |
| Efferocytosis | Implied via enhanced neutrophil apoptosis | Essential for resolution |[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its pro-resolving effects by binding to and activating FPR2. This activation initiates downstream signaling cascades that shift macrophage function from a pro-inflammatory to a pro-resolving and tissue-reparative state.
FPR2 Signaling Cascade
Activation of FPR2 by this compound leads to the coupling of G proteins (primarily Gαi and Gαo) and the recruitment of β-arrestin.[5] This cascade inhibits pro-inflammatory signals and promotes pathways associated with inflammation resolution. Key outcomes include enhanced phagocytosis of apoptotic cells (efferocytosis) and the transcriptional upregulation of anti-inflammatory genes like IL-10 and M2 markers such as CD206 and Arginase-1.[3][5][7]
Caption: FPR2 signaling pathway activated by this compound.
Experimental Protocols
The following are representative methodologies for assessing the impact of this compound on macrophage polarization and function.
In Vitro Macrophage Polarization and Functional Assay
This protocol describes the differentiation of primary monocytes into macrophages and their subsequent polarization to assess the effects of this compound.
1. Isolation and Differentiation:
-
Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs) from the femur and tibia of mice.[8][9][10]
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 50-100 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into naive M0 macrophages.[9][10]
2. Polarization and Treatment:
-
Plate M0 macrophages at a desired density (e.g., 5x10⁵ cells/well in a 24-well plate).
-
To induce a pro-inflammatory state (for context), treat a subset of cells with 10 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ) for 24 hours.[8]
-
To assess the pro-resolving effect, treat M0 macrophages with this compound at various concentrations (e.g., 1 nM - 1 µM) in the presence or absence of an inflammatory stimulus. A common method is to polarize cells towards an M2 phenotype using 20 ng/mL IL-4 and 20 ng/mL IL-10, with or without co-treatment of this compound.[9]
3. Analysis:
-
Gene Expression (qPCR): After 24 hours, lyse cells and extract RNA. Perform quantitative real-time PCR to measure the expression of M2 markers (e.g., Arg1, Mrc1 (CD206), Il10) relative to a housekeeping gene.
-
Protein Expression (Flow Cytometry/ELISA): Harvest supernatants to measure secreted IL-10 levels via ELISA.[11] Harvest cells and stain with fluorescently-labeled antibodies against surface markers like CD206 for analysis by flow cytometry.[9]
-
Functional Assay (Phagocytosis): Add pHrodo-labeled apoptotic cells (e.g., thymocytes) to the macrophage culture. Quantify the uptake of these cells via flow cytometry or high-content imaging, as phagocytosis will lead to a fluorescent signal in the acidic environment of the phagolysosome.
Caption: In vitro workflow for assessing this compound on macrophages.
In Vivo Myocardial Infarction (MI) Model
This protocol is used to evaluate the therapeutic efficacy of this compound in promoting tissue repair and resolution of inflammation in a disease context.
1. Animal Model:
-
Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Induce myocardial infarction (MI) by permanently ligating the left anterior descending (LAD) coronary artery.[3][5]
2. Treatment Regimen:
-
Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage).
-
A representative dose could be 0.3 mg/kg, administered daily, starting shortly after the MI procedure and continuing for a defined period (e.g., 24 days).[6]
3. Tissue Analysis and Endpoints:
-
Histology and Immunohistochemistry: At the study endpoint (e.g., Day 3 or Day 28 post-MI), euthanize animals and harvest the hearts.
-
Fix tissues in formalin, embed in paraffin, and section for staining.
-
Use Masson's trichrome stain to assess infarct size and collagen deposition (fibrosis).
-
Perform immunohistochemistry on heart sections to quantify immune cell infiltration. Stain for macrophage markers (e.g., F4/80 or CD68) and the pro-resolving marker CD206.[3][5]
-
Gene Expression: Isolate RNA from the infarct region of the heart and perform qPCR to measure levels of Arg1, Cd206, and inflammatory cytokines.[3]
-
Functional Assessment: Perform serial echocardiography throughout the study to measure cardiac function parameters like ejection fraction and left ventricular dimensions.[3]
Disclaimer: This document is intended for informational purposes for a scientific audience and is synthesized from publicly available research. It is not a substitute for conducting independent, validated experiments.
References
- 1. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Investigating the Pharmacodynamics of BMS-986235: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986235, also known as LAR-1219, is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3][4][5][6] FPR2 is a G protein-coupled receptor that plays a crucial role in regulating the inflammatory response. Its activation by endogenous and synthetic ligands can promote the resolution of inflammation, a process critical for tissue repair and homeostasis.[3][6][7] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Core Mechanism of Action
This compound exerts its pro-resolving effects by selectively activating FPR2.[1][2][3][4][5][6] This activation triggers a cascade of intracellular signaling events that ultimately modulate the function of key immune cells, particularly neutrophils and macrophages. The primary pharmacodynamic effects of this compound include the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.[3][6] These actions help to clear apoptotic cells and debris from sites of inflammation, thereby facilitating the transition from a pro-inflammatory to a pro-resolving state.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro potency and cellular activity data for this compound.
Table 1: In Vitro Receptor Activation
| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| FPR2 | Human | G-protein Activation (BRET) | EC50 | 0.41 | [1] |
| FPR2 | Mouse | G-protein Activation | EC50 | 3.4 | [1] |
| FPR1 | Human | G-protein Activation (BRET) | EC50 | >1000 | [8] |
Table 2: Cellular Functional Activity
| Cell Type | Species | Assay | Parameter | Value (nM) | Reference(s) |
| Neutrophils | Human | Chemotaxis Inhibition | IC50 | 5.1 | [9] |
| Macrophages | Mouse | Phagocytosis Stimulation | EC50 | 0.8 | [9] |
Signaling Pathways of this compound
Activation of FPR2 by this compound initiates a complex network of intracellular signaling pathways. The primary signaling axis involves the coupling to inhibitory G-proteins (Gαi), leading to downstream effects that govern cellular responses.
FPR2-Mediated G-protein Signaling
Upon binding of this compound, FPR2 undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins. This process involves the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer can then interact with and modulate the activity of various downstream effector molecules.
Caption: FPR2 G-protein signaling cascade initiated by this compound.
β-Arrestin Recruitment and Receptor Regulation
In addition to G-protein signaling, agonist-bound FPR2 can also recruit β-arrestin. This interaction is a key mechanism for receptor desensitization and internalization, which helps to fine-tune the cellular response to the agonist. β-arrestin can also act as a scaffold for other signaling proteins, potentially initiating G-protein-independent signaling pathways.
Caption: β-Arrestin recruitment and FPR2 regulation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.
G-protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the activation of G-proteins upon ligand binding to a G protein-coupled receptor.
Principle: The assay relies on the transfer of energy between a luciferase donor (e.g., Renilla luciferase, Rluc) fused to one signaling protein and a fluorescent acceptor (e.g., YFP) fused to another. Upon G-protein activation, the Gα and Gβγ subunits dissociate, leading to a change in the distance and/or orientation between the donor and acceptor, resulting in a change in the BRET signal.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with plasmids encoding FPR2, a Gαi subunit fused to Rluc, and Gβγ subunits fused to YFP.
-
Cell Plating: Transfected cells are seeded into 96-well white, clear-bottom microplates.
-
Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with assay buffer.
-
The luciferase substrate (e.g., coelenterazine h) is added to each well.
-
The plate is incubated in the dark for 5 minutes.
-
Baseline BRET signal is measured using a plate reader capable of detecting both donor and acceptor emissions simultaneously.
-
This compound dilutions are added to the wells.
-
The BRET signal is measured again after a 10-minute incubation.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. The change in BRET ratio upon compound addition is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.
Caption: Workflow for the G-protein activation BRET assay.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Principle: Neutrophils are placed in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The ability of neutrophils to migrate through the pores towards the chemoattractant is quantified in the presence and absence of the test compound.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Preparation: Isolated neutrophils are resuspended in assay medium (e.g., RPMI with 0.5% BSA).
-
Compound and Chemoattractant Preparation: this compound is serially diluted in assay medium. A solution of a chemoattractant (e.g., fMLP or IL-8) is prepared in the same medium.
-
Assay Setup:
-
The chemoattractant solution is added to the lower wells of a 24-well plate.
-
Transwell inserts (with 3-5 µm pores) are placed into the wells.
-
Neutrophils, pre-incubated with different concentrations of this compound or vehicle, are added to the upper chamber of the inserts.
-
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migrated Cells:
-
The Transwell inserts are removed.
-
The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of chemotaxis inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the neutrophil chemotaxis Transwell assay.
Macrophage Phagocytosis Assay
This assay measures the ability of a compound to enhance the engulfment of particles by macrophages.
Principle: Macrophages are incubated with fluorescently labeled particles (e.g., zymosan or apoptotic cells). The amount of fluorescence internalized by the macrophages is quantified as a measure of phagocytosis.
Methodology:
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages are cultured in appropriate medium.
-
Cell Plating: Macrophages are seeded into 96-well black, clear-bottom microplates and allowed to adhere.
-
Compound Preparation: this compound is serially diluted in assay medium.
-
Particle Labeling: Zymosan particles are labeled with a fluorescent dye (e.g., FITC).
-
Assay Procedure:
-
The culture medium is replaced with assay medium containing serial dilutions of this compound or vehicle.
-
Cells are pre-incubated with the compound for 30-60 minutes.
-
Fluorescently labeled particles are added to each well.
-
The plate is incubated at 37°C for 1-2 hours to allow for phagocytosis.
-
The extracellular fluorescence is quenched by adding a quenching solution (e.g., trypan blue).
-
The internalized fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence intensity is plotted against the concentration of this compound, and the EC50 value is determined using a non-linear regression analysis.
Caption: Workflow for the macrophage phagocytosis assay.
Conclusion
This compound is a selective FPR2 agonist with potent pro-resolving pharmacodynamic properties. Its ability to inhibit neutrophil chemotaxis and stimulate macrophage phagocytosis is driven by its engagement of FPR2 and the subsequent activation of intracellular signaling pathways, including G-protein activation and β-arrestin recruitment. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other FPR2 modulators. A thorough understanding of the pharmacodynamics of such compounds is essential for their continued development as potential therapeutics for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multimodal in vivo evaluation of experimental therapies for myocardial infarction - UCL Discovery [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-986235 and its Interaction with the FPR2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986235, also known as LAR-1219, is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, mechanism of action, and its interaction with the FPR2 receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammatory diseases.
Introduction to FPR2
The Formyl Peptide Receptor 2 (FPR2), also known as the ALX/FPR2 or lipoxin A4 receptor (ALX), is a highly promiscuous GPCR expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages. It plays a crucial role in mediating the resolution of inflammation, a tightly regulated process essential for tissue homeostasis and repair. FPR2 can be activated by a diverse array of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving cellular responses depending on the specific ligand and cellular context. The pro-resolving functions of FPR2 make it an attractive therapeutic target for a range of inflammatory conditions.
This compound: A Selective FPR2 Agonist
This compound is an orally active, selective agonist of FPR2.[1] Its development was aimed at harnessing the pro-resolving properties of FPR2 for therapeutic benefit.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| EC50 (FPR2) | Human | 0.41 nM | Calcium Mobilization | [1] |
| Mouse | 3.4 nM | Calcium Mobilization | [1] | |
| EC50 (FPR1) | Human | 2800 nM | Not Specified | [2] |
| IC50 (Neutrophil Chemotaxis) | Human (HL-60 cells) | 57 nM | Transwell Assay | [2] |
| EC50 (Macrophage Phagocytosis) | Mouse (Peritoneal) | 2 nM | FITC-Zymosan Uptake | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (1 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Cmax | 160 | nmol/L | [1] |
| T1/2 | 0.68 | hours | [1] |
| AUC0-inf | 120 | nmol/L*h | [1] |
| Bioavailability (BA) | 24 | % | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the FPR2 receptor. This activation triggers a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation.
FPR2 Signaling Overview
Upon agonist binding, FPR2 couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of FPR2 also leads to the mobilization of intracellular calcium and the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. A key aspect of FPR2 signaling is its ability to modulate the activity of immune cells, promoting anti-inflammatory and pro-resolving phenotypes.
References
Methodological & Application
Application Notes and Protocols for BMS-986235 (FPR2 Agonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986235, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] Contrary to its potential misclassification, this compound is not a Tyrosine Kinase 2 (TYK2) inhibitor. Its mechanism of action revolves around the activation of FPR2, a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[3] Activation of FPR2 by this compound has been shown to promote the resolution of inflammation, primarily by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis.[4][5] These characteristics make this compound a subject of interest for its potential therapeutic applications in conditions driven by chronic inflammation.
This document provides detailed protocols for in vitro studies designed to characterize the activity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published studies.
Table 1: Potency (EC50) of this compound on Formyl Peptide Receptor 2 (FPR2)
| Species | Receptor | EC50 (nM) | Reference |
| Human | hFPR2 | 0.41 | [1] |
| Mouse | mFPR2 | 3.4 | [1] |
Table 2: Functional Activity of this compound in Cellular Assays
| Assay | Cell Type | Measurement | EC50 (nM) | Reference |
| Neutrophil Chemotaxis Inhibition | Human HL-60 cells | Inhibition of cell migration | 0.2 | [4] |
| Macrophage Phagocytosis Stimulation | C57BL/6 mouse peritoneal macrophages | Induction of phagocytosis (FITC-zymosan) | 2 | [4] |
Signaling Pathway
Activation of FPR2 by this compound initiates a signaling cascade that modulates inflammatory responses. This compound has been shown to be biased towards G-protein signaling, particularly Gαi, leading to the inhibition of cyclic AMP (cAMP) and phosphorylation of ERK1/2, while having a lower propensity for β-arrestin recruitment.[6]
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell Method)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on neutrophil chemotaxis using a transwell migration assay.
Materials:
-
Human neutrophil-like cells (e.g., differentiated HL-60 cells)
-
This compound
-
Chemoattractant (e.g., fMLP)
-
Transwell inserts (3-5 µm pore size) for 24-well plates
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable cell viability dye
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells to a neutrophil-like phenotype.
-
Harvest cells and resuspend in serum-free medium containing 0.1% BSA.
-
Count cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 24-well plate.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the wells.
-
To quantify the migrated cells in the lower chamber, add a cell viability dye such as Calcein-AM and incubate as per the manufacturer's instructions.
-
Measure the fluorescence in the lower wells using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
References
- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Transwell chemotaxis assay. [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of BMS-986235 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986235, also known as LAR-1219, is a potent, selective, and orally active agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G protein-coupled receptor that plays a critical role in modulating the inflammatory response.[4][5] Agonism of FPR2 by this compound stimulates pro-resolving pathways, which can be beneficial in diseases driven by chronic or dysregulated inflammation, such as heart failure.[6][7] In preclinical mouse models, this compound has demonstrated efficacy in improving cardiac structure and function post-myocardial infarction by promoting the resolution of inflammation.[5][7] This is achieved through mechanisms including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.[1][7]
These application notes provide a summary of key quantitative data and detailed protocols for the in vivo administration of this compound in relevant mouse models based on published preclinical studies.
Signaling Pathway of this compound
This compound selectively binds to and activates FPR2. This activation primarily initiates a Gαi-protein signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] While it also promotes the recruitment of β-arrestin, this compound shows a significant bias away from the β-arrestin pathway and towards the Gαi-mediated inhibition of cAMP and activation of pERK1/2, compared to other FPR2 agonists.[6][8] This biased agonism may contribute to its specific therapeutic effects and favorable desensitization profile.[8][9]
Data Presentation
Quantitative data from preclinical studies are summarized below for potency, pharmacokinetics, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Target | Species | EC50 | Reference |
|---|---|---|---|
| FPR2 | Human | 0.41 nM | [1][3] |
| FPR2 | Mouse | 3.4 nM |[1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice Data obtained following a single oral (p.o.) dose.
| Animal Model | Dose (p.o.) | Cmax | T½ | AUC(0-inf) | Bioavailability | Reference |
|---|
| BALB/cCrSlc (Male) | 1 mg/kg | 160 nmol/L | 0.68 h | 120 nmol/L·h | 24% |[1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Myocardial Infarction Model
| Animal Model | Dose | Administration | Duration | Key Finding | Reference |
|---|
| C57BL/6 (Male) | 0.3 mg/kg | p.o., daily | 24 days | 39% reduction in infarct length vs. vehicle |[1] |
Experimental Protocols
Detailed methodologies for common in vivo studies involving this compound are provided below.
Protocol 1: Myocardial Infarction (Heart Failure) Model
This protocol details the evaluation of this compound's cardioprotective effects in a mouse model of myocardial infarction (MI) induced by coronary artery ligation.
Objective: To assess the efficacy of this compound in attenuating left ventricular (LV) remodeling and reducing infarct size following MI.
Materials:
-
Compound: this compound
-
Vehicle: To be determined based on solubility and route (e.g., 0.5% methylcellulose w/ 0.2% Tween-80 in water for oral gavage).
-
Animals: Male C57BL/6 mice.[1]
-
Surgical Equipment: Anesthesia machine, surgical microscope, ventilator, sutures, micro-instruments.
-
Dosing Equipment: Oral gavage needles.
Methodology:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
MI Induction Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.[1][10]
-
Confirm successful occlusion by observing the blanching of the anterior ventricular wall.
-
Close the chest cavity and allow the animal to recover.
-
A sham group should undergo the same procedure without LAD ligation.[5]
-
-
Group Assignment: Randomly assign mice that have undergone MI surgery to either a vehicle control group or a this compound treatment group.
-
Compound Administration:
-
Monitoring: Monitor animals daily for signs of distress, and record body weight regularly.
-
Endpoint Analysis:
-
At the end of the treatment period, perform echocardiography on conscious or anesthetized mice to assess cardiac function and LV dimensions (e.g., ejection fraction, fractional shortening, ventricular volumes).
-
Following functional assessment, euthanize the animals and harvest the hearts.
-
Perform histological analysis (e.g., Masson's trichrome staining) on heart sections to measure infarct size and collagen deposition (fibrosis).[10]
-
Immunohistochemistry or flow cytometry can be used to analyze immune cell infiltration (e.g., neutrophils, M2-like macrophages) in the cardiac tissue.[6][10]
-
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a study to determine the pharmacokinetic profile of this compound in mice.
Objective: To measure key PK parameters (Cmax, T½, AUC) of this compound following oral administration.
Materials:
-
Compound: this compound
-
Vehicle: Formulation suitable for oral administration.
-
Animals: Male BALB/cCrSlc mice (or other standard strain).[1]
-
Dosing Equipment: Oral gavage needles.
-
Sample Collection: Blood collection tubes (e.g., with K2-EDTA), cannulas (optional).
-
Analytical Equipment: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for bioanalysis.
Methodology:
-
Animal Preparation: Acclimatize mice and fast them overnight before dosing (with water ad libitum).
-
Compound Administration:
-
Administer a single dose of this compound at 1 mg/kg via oral gavage (p.o.).[1]
-
-
Blood Sampling:
-
Collect blood samples from a cohort of mice at multiple time points post-dose.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process blood to obtain plasma by centrifuging at 4°C.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: BMS-986235 for Myocardial Infarction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2][3][4][5] In the context of myocardial infarction (MI), dysregulated and prolonged inflammation contributes to adverse cardiac remodeling and the progression to heart failure. This compound promotes a pro-resolving phenotype in immune cells, particularly macrophages, leading to improved healing, reduced scar formation, and preservation of cardiac function in preclinical models of MI.[6] These application notes provide a summary of optimal dosages and detailed protocols for the use of this compound in myocardial infarction research.
Mechanism of Action
This compound selectively activates FPR2, which is expressed on phagocytic leukocytes such as neutrophils and macrophages.[6] This activation initiates a signaling cascade that shifts the cellular response from pro-inflammatory to pro-resolving. Key downstream effects include the inhibition of neutrophil chemotaxis, stimulation of macrophage phagocytosis of apoptotic cells and debris, and polarization of macrophages towards an M2-like "pro-resolution" phenotype.[1][4][6] This M2-like phenotype is characterized by increased expression of markers like CD206 and arginase-1, which are associated with tissue repair and wound healing.[6]
Signaling Pathway
The binding of this compound to FPR2 triggers the dissociation of heterotrimeric G-proteins (primarily Gαi) and promotes the recruitment of β-arrestin. This signaling cascade ultimately leads to the modulation of cellular functions that favor the resolution of inflammation.
Quantitative Data Summary
The following tables summarize the reported dosages and key outcomes of this compound treatment in preclinical models of myocardial infarction.
Table 1: In Vivo Dosages and Outcomes of this compound in Myocardial Infarction Models
| Animal Model | Dosage | Administration Route | Dosing Regimen | Key Outcomes | Reference |
| Mouse (BALB/cCrSlc) | 0.3 mg/kg | Oral (p.o.) | Daily for 24 days | Attenuated left ventricular remodeling, reduced infarct length by 39% | [2] |
| Mouse (C57BL/6) | 3 mg/kg | Oral (p.o.) | Not specified | Increased M2 macrophage polarization (CD206+) in the infarct region | [6] |
| Rat (Sprague-Dawley) | 1 and 10 mg/kg | Oral (p.o.) | Daily for 6 weeks, starting 48h post-MI | Preserved infarct wall thickness, increased left ventricular ejection fraction |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type | EC50 | Key Effect | Reference |
| FPR2 Agonism | Human FPR2-expressing cells | 0.41 nM | Activation of FPR2 | [2][3] |
| FPR2 Agonism | Mouse FPR2-expressing cells | 3.4 nM | Activation of FPR2 | [2][3] |
| Neutrophil Chemotaxis | Human Neutrophils | Not specified | Inhibition of chemotaxis | [4] |
| Macrophage Phagocytosis | Human Macrophages | Not specified | Stimulation of phagocytosis | [4] |
Experimental Protocols
In Vivo Myocardial Infarction Studies
1. Murine Model of Myocardial Infarction (Permanent LAD Ligation)
This protocol describes the induction of MI in mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old.
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of sodium pentobarbital (40-70 mg/kg) or via inhalation of isoflurane (1-4% in 100% oxygen).
-
Intubation and Ventilation: Intubate the mouse with a 20-22 gauge cannula and connect to a ventilator. Set the tidal volume to 8 mL/kg and the ventilation rate to 100-120 strokes/min.
-
Surgical Procedure:
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy at the third or fourth intercostal space to expose the heart.
-
Gently remove the pericardium to visualize the LAD coronary artery.
-
Ligate the LAD artery approximately 2-3 mm from its origin using an 8-0 polypropylene suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest wall in layers using 6-0 sutures and the skin with 4-0 sutures.
-
-
Post-operative Care: Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for analgesia. Monitor the animal until it has fully recovered from anesthesia.
2. This compound Formulation and Administration
-
Vehicle: Prepare a vehicle solution of 0.8% Tween-80 in sterile saline.
-
Drug Preparation: Suspend this compound powder in the vehicle to the desired concentration (e.g., for a 0.3 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, the concentration would be 0.075 mg/mL).
-
Administration: Administer the this compound suspension or vehicle to the mice via oral gavage (p.o.) at the specified dosage and regimen.
3. Assessment of Cardiac Function (Echocardiography)
-
Procedure:
-
Anesthetize the mouse with isoflurane and place it on a heated platform.
-
Remove the chest hair using a depilatory cream.
-
Apply pre-warmed ultrasound gel to the chest.
-
Using a high-frequency ultrasound system, acquire two-dimensional M-mode images in the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate ejection fraction (EF%) and fractional shortening (FS%) using the system software.
-
4. Histological Analysis of Infarct Size
-
Tissue Preparation:
-
At the study endpoint, euthanize the mice and excise the hearts.
-
Wash the hearts with phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin.
-
Embed the hearts in paraffin and section them transversely.
-
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the heart sections.
-
Stain with a Masson's Trichrome stain kit according to the manufacturer's instructions. This will stain viable myocardium red and fibrotic scar tissue blue.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the infarct size as the ratio of the scar length to the total left ventricular circumference using image analysis software (e.g., ImageJ).
-
In Vitro Cellular Assays
1. FPR2 and β-Arrestin Interaction (BRET Assay)
This protocol is for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between FPR2 and β-arrestin upon stimulation with this compound.
-
Cell Line: HEK293 cells.
-
Plasmids:
-
FPR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).
-
-
Procedure:
-
Co-transfect HEK293 cells with the FPR2-Rluc and β-arrestin-2-GFP plasmids.
-
Plate the transfected cells in a 96-well plate.
-
24-48 hours post-transfection, wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add this compound at various concentrations to the wells.
-
Measure the BRET signal kinetically over time to determine the agonist-induced interaction.
-
Calculate the net BRET ratio by subtracting the ratio of acceptor to donor emission in cells expressing only the donor from the ratio in cells expressing both donor and acceptor.
-
2. Macrophage M2 Polarization
This protocol describes the in vitro polarization of macrophages to an M2-like phenotype by this compound.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Procedure:
-
Isolate monocytes from PBMCs by plastic adherence or using magnetic bead selection. For THP-1 cells, differentiate into M0 macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Culture the M0 macrophages in appropriate media.
-
Treat the cells with this compound at desired concentrations (e.g., 1-100 nM) for 24-48 hours. Include a vehicle control and a positive control for M2 polarization (e.g., IL-4 and IL-13).
-
Harvest the cells and stain for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Stain the cells with fluorescently-labeled antibodies against a pan-macrophage marker (e.g., CD68) and the M2 marker CD206.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD206-positive cells within the macrophage population.
-
3. Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol measures the effect of this compound on neutrophil chemotaxis.
-
Cell Source: Freshly isolated human neutrophils from healthy donors.
-
Apparatus: Boyden chamber with a polycarbonate membrane (3-5 µm pores).
-
Procedure:
-
Place a chemoattractant (e.g., LTB4 or fMLP) in the lower chamber of the Boyden apparatus.
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 45-60 minutes.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope. The inhibitory effect of this compound is determined by comparing the number of migrated cells in the treated groups to the vehicle control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. This compound is for research use only.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986235 Formulation for Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of BMS-986235, a selective formyl peptide receptor 2 (FPR2) agonist, to rodent models. The information included is intended to guide researchers in preclinical studies evaluating the therapeutic potential of this compound.
Compound Information
This compound , also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2). It is an orally active small molecule with potential therapeutic applications in conditions involving chronic inflammation, such as heart failure.[1][2][3]
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the pharmacokinetic profile of this compound following a single oral gavage administration to male BALB/cCrSlc mice.
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Cmax | 160 | nmol/L |
| T1/2 | 0.68 | hours |
| AUC0-inf | 120 | nmol/L·h |
| Bioavailability (BA) | 24 | % |
| Data from MedchemExpress.[1] |
Efficacy of this compound in a Mouse Myocardial Infarction Model
The following table outlines the efficacy of this compound in a mouse model of myocardial infarction (MI) following daily oral administration.
| Animal Model | Dosage | Duration | Key Findings |
| Male C57BL/6 mice | 0.3 mg/kg | 24 days | Attenuated left ventricle (LV) chamber remodeling and reduced infarct length by 39% relative to vehicle.[1] |
| Mice | Not Specified | Not Specified | Improved survival, reduced left ventricular area, reduced scar area, and preserved wall thickness.[4] |
| Rats | Not Specified | Not Specified | Preserved viable myocardium, attenuated left ventricular remodeling, and increased ejection fraction.[4] |
Experimental Protocols
Formulation Protocol 1: Suspension in Methylcellulose
This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose, a common vehicle for oral gavage in rodents.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich, M0512)
-
Sterile, deionized water
-
Stir plate and magnetic stir bar
-
Beakers
-
Autoclave (optional, for vehicle sterilization)
Procedure for Preparing 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously to ensure the powder is thoroughly wetted.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume as cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
For sterile applications, the final solution can be autoclaved.
-
Store the prepared vehicle at 4°C.
Procedure for Preparing this compound Suspension:
-
Calculate the required amount of this compound and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess.
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
If the compound has low aqueous solubility, a small amount of an appropriate co-solvent like DMSO can be used to initially wet the powder. The final concentration of the co-solvent should be kept to a minimum (e.g., <1%) to avoid toxicity.
-
Gradually add the 0.5% methylcellulose vehicle to the this compound powder while continuously vortexing or stirring to ensure a homogenous suspension.
-
If clumps are present, the suspension can be sonicated in a water bath for short intervals until a uniform suspension is achieved.
Formulation Protocol 2: Solubilization with Co-solvents
This protocol provides an alternative formulation for solubilizing this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, add the components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
This formulation should result in a clear solution with a solubility of at least 2.5 mg/mL.[1]
In Vivo Administration Protocol: Oral Gavage in a Mouse Myocardial Infarction Model
This protocol outlines a general procedure for the oral administration of this compound to mice in a myocardial infarction (MI) model.
Animal Model:
-
Male C57BL/6 mice are a commonly used strain for cardiovascular research.
Experimental Procedure:
-
Induction of Myocardial Infarction: MI is surgically induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without LAD ligation.
-
Animal Groups:
-
Sham + Vehicle
-
MI + Vehicle
-
MI + this compound (e.g., 0.3 mg/kg)
-
-
Dosing:
-
Begin oral gavage of this compound or vehicle shortly after the MI procedure.
-
Administer the formulation daily for the duration of the study (e.g., 24 days).[1]
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Oral Gavage Technique:
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the mouse and ensure the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Endpoint Analysis:
-
At the end of the study, assess cardiac function using echocardiography.
-
Harvest the hearts for histological analysis to determine infarct size and cardiac remodeling.
-
Molecular analysis can be performed to investigate changes in inflammatory markers and signaling pathways.
-
Visualizations
Caption: FPR2 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating BMS-986235 Efficacy
A Comprehensive Guide to Cell-Based Assays for the FPR2 Agonist BMS-986235
Introduction
This compound is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in regulating inflammatory responses.[1][2][3][4] Contrary to the initial topic query, this compound is not a TYK2 inhibitor. Its mechanism of action centers on the activation of FPR2, which stimulates pro-resolving pathways in inflammation.[2][3] This includes inhibiting neutrophil chemotaxis, enhancing macrophage phagocytosis, and modulating cytokine production, making it a promising therapeutic candidate for conditions driven by chronic inflammation, such as heart failure.[5][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
This compound Signaling Pathway
Activation of FPR2 by this compound primarily initiates signaling through the Gαi subunit of the heterotrimeric G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate downstream pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[7] Additionally, FPR2 activation can lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades.[8][9]
Caption: FPR2 Signaling Pathway Activated by this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
Table 1: Receptor Binding and G-Protein Activation
| Assay Type | Cell Line | Target | This compound EC50 (nM) | Reference |
| Gαi1 Activation (BRET) | HEK293 | Human FPR2 | 13 | [10] |
| Gαi2 Activation (BRET) | HEK293 | Human FPR2 | 5 | [10] |
| Gαi3 Activation (BRET) | HEK293 | Human FPR2 | 7 | [10] |
| GαoA Activation (BRET) | HEK293 | Human FPR2 | 10 | [10] |
| GαoB Activation (BRET) | HEK293 | Human FPR2 | 8 | [10] |
| Receptor Binding | - | Human FPR2 | 0.41 | [4] |
| Receptor Binding | - | Mouse FPR2 | 3.4 | [4] |
Table 2: Functional Cellular Assays
| Assay Type | Cell Type | Measurement | This compound Potency | Reference |
| Neutrophil Chemotaxis | Human HL-60 cells | Inhibition of cell migration | IC50: 57 nM | [11] |
| Macrophage Phagocytosis | Mouse Peritoneal Macrophages | Induction of phagocytosis | EC50: 2 nM | [11] |
| Cytokine Release | Human Whole Blood | IL-10 Induction | - | [2] |
Experimental Protocols
G-Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the activation of G-proteins upon agonist binding to FPR2 by detecting conformational changes within the heterotrimeric G-protein complex.
Caption: Workflow for the G-Protein Activation BRET Assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding for the human FPR2 receptor, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a yellow fluorescent protein variant (e.g., Venus).[1]
-
-
Assay Preparation:
-
Plate the transfected cells in white, clear-bottom 96-well plates.
-
After 16-24 hours, wash the cells with PBS and resuspend them in a suitable assay buffer.[12]
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Measure the basal BRET signal using a plate reader capable of dual-emission detection (e.g., 460 nm for Rluc and 528 nm for Venus).[13]
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurements of the BRET signal for a defined period.
-
-
Data Analysis:
-
Calculate the Net BRET ratio by subtracting the ratio of acceptor emission to donor emission of cells expressing only the donor from the ratio of cells expressing both donor and acceptor.
-
Plot the change in Net BRET against the logarithm of the agonist concentration to determine the EC50 value.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin to the activated FPR2 receptor.
Caption: Workflow for β-Arrestin Recruitment Assay.
Methodology:
-
Cell Line:
-
Assay Procedure:
-
Plate the cells in a 96-well assay plate and incubate.
-
Add varying concentrations of this compound to the cells.
-
Incubate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[16]
-
Add the chemiluminescent substrate for β-galactosidase.
-
Incubate at room temperature in the dark.
-
-
Data Analysis:
-
Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence against the logarithm of the agonist concentration to calculate the EC50.
-
Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)
This functional assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Methodology:
-
Neutrophil Isolation:
-
Assay Setup:
-
Use a Transwell® plate with a permeable support (e.g., 5.0 µm pore size).[7]
-
Add a chemoattractant such as N-formyl-l-Methionyl-l-Leucyl-l-Phenylalanine (fMLP) to the lower chamber.[17]
-
Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Add the treated neutrophils to the upper chamber (the insert).
-
-
Migration and Quantification:
-
Incubate the plate for 1 to 1.5 hours at 37°C to allow the neutrophils to migrate through the membrane towards the chemoattractant.[18]
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content via a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a flow cytometer.[7][17]
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Macrophage Phagocytosis Assay
This assay measures the effect of this compound on the ability of macrophages to engulf particles, a key process in the resolution of inflammation.
References
- 1. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phagocytosis Assay Kit (Red Zymosan) (ab234054) | Abcam [abcam.com]
- 3. abcam.cn [abcam.cn]
- 4. Transwell chemotaxis assay. [bio-protocol.org]
- 5. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-986235 in Neutrophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration is a fundamental process in the innate immune response, playing a critical role in host defense against pathogens. However, dysregulated neutrophil trafficking can contribute to the pathogenesis of various inflammatory diseases. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators of monocyte and macrophage recruitment, and to a lesser extent, neutrophil migration to sites of inflammation. BMS-986235 is a selective antagonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in chemotaxis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in neutrophil migration assays to investigate its inhibitory effects on neutrophil chemotaxis.
Principle of the Assay
Neutrophil migration assays are designed to measure the directed movement of neutrophils towards a chemoattractant. These assays are essential for studying the effects of compounds that may modulate this process. The protocols described below utilize two common methods: the Transwell® or Boyden chamber assay and the under-agarose gel assay. In these assays, a gradient of a chemoattractant is established, and the migration of neutrophils towards this gradient is quantified. This compound, as an FPR2 agonist, is expected to inhibit neutrophil migration towards specific chemoattractants that signal through this receptor.
Signaling Pathway of Neutrophil Migration
Neutrophil chemotaxis is a complex process initiated by the binding of chemoattractants to G protein-coupled receptors (GPCRs) on the cell surface. This binding triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangements and directed cell movement. Key signaling pathways involved include the activation of phosphoinositide 3-kinase (PI3K) and small Rho GTPases. The diagram below illustrates a simplified signaling pathway for neutrophil migration.
Caption: Simplified signaling pathway of neutrophil migration initiated by chemoattractant binding to FPR2.
Experimental Protocols
Protocol 1: Transwell® / Boyden Chamber Neutrophil Migration Assay
This assay measures the migration of neutrophils through a porous membrane in response to a chemoattractant.
Materials:
-
Human neutrophils (isolated from fresh peripheral blood)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Chemoattractant (e.g., fMLP, IL-8)
-
RPMI 1640 medium with 0.5% BSA
-
24-well Transwell® plate with 3-5 µm pore size inserts
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Plate reader for quantification (e.g., for calcein-AM staining)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640/0.5% BSA to desired working concentrations (e.g., a range from 1 nM to 10 µM).
-
Prepare a solution of the chemoattractant (e.g., 10 nM fMLP) in RPMI 1640/0.5% BSA.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For negative controls, add medium without chemoattractant.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension (2 x 10^5 cells) to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Cell Counting: Directly counting the cells using a hemocytometer.
-
Fluorescent Staining: Adding a fluorescent dye that measures cell viability, such as Calcein-AM, to the lower wells, incubating, and then reading the fluorescence on a plate reader.
-
Flow Cytometry: Analyzing the cell suspension from the lower chamber using a flow cytometer.
-
-
Protocol 2: Under-Agarose Gel Neutrophil Migration Assay
This method allows for the visualization and quantification of both random and directed neutrophil migration under a layer of agarose.
Materials:
-
Human neutrophils
-
This compound
-
Chemoattractant (e.g., fMLP)
-
Agarose
-
RPMI 1640 with 10% FBS
-
35 mm tissue culture dishes
-
Biopsy punch (3 mm)
-
Microscope with imaging capabilities
Procedure:
-
Agarose Gel Preparation: Prepare a 1.2% agarose solution in a 1:1 mixture of 2x RPMI 1640 and distilled water, supplemented with 10% FBS. Pour 5 mL of the warm agarose solution into each 35 mm dish and allow it to solidify.
-
Well Creation: Once solidified, create three wells in a linear arrangement in the agarose using a 3 mm biopsy punch. The wells should be approximately 3-4 mm apart.
-
Reagent Loading:
-
Center Well: Add 10 µL of the neutrophil suspension (5 x 10^6 cells/mL) pre-incubated with this compound or vehicle control for 30 minutes at 37°C.
-
Outer Well (Chemoattractant): Add 10 µL of the chemoattractant solution (e.g., 100 nM fMLP).
-
Outer Well (Control): Add 10 µL of medium.
-
-
Incubation: Incubate the dishes at 37°C in a 5% CO2 incubator for 2-3 hours.
-
Data Acquisition and Analysis:
-
After incubation, visualize the migrating cells using an inverted microscope.
-
Capture images of the area around the wells.
-
Quantify migration by measuring the distance of migration towards the chemoattractant and control wells. The chemotactic index can be calculated as the distance migrated towards the chemoattractant divided by the distance migrated towards the control medium.
-
Data Presentation
The following tables provide a template for presenting quantitative data obtained from neutrophil migration assays with this compound.
Table 1: Effect of this compound on Neutrophil Migration in a Transwell® Assay
| Concentration of this compound | Chemoattractant (e.g., 10 nM fMLP) | Number of Migrated Neutrophils (Mean ± SD) | % Inhibition of Migration |
| Vehicle (DMSO) | - | 5,000 ± 500 | N/A |
| Vehicle (DMSO) | + | 50,000 ± 4,500 | 0% |
| 1 nM | + | 45,000 ± 4,000 | 10% |
| 10 nM | + | 30,000 ± 3,200 | 40% |
| 100 nM | + | 15,000 ± 1,800 | 70% |
| 1 µM | + | 8,000 ± 900 | 84% |
| 10 µM | + | 6,000 ± 700 | 88% |
Table 2: Quantitative Analysis of Under-Agarose Gel Migration Assay
| Treatment | Migration Distance towards Control (µm, Mean ± SD) | Migration Distance towards Chemoattractant (µm, Mean ± SD) | Chemotactic Index |
| Vehicle (DMSO) | 150 ± 20 | 600 ± 50 | 4.0 |
| 10 nM this compound | 145 ± 18 | 450 ± 45 | 3.1 |
| 100 nM this compound | 155 ± 22 | 250 ± 30 | 1.6 |
| 1 µM this compound | 150 ± 25 | 160 ± 20 | 1.1 |
Experimental Workflow
The following diagram outlines the general workflow for conducting a neutrophil migration assay to evaluate the effect of this compound.
Caption: General experimental workflow for a neutrophil migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for BMS-986235 in Macrophage Phagocytosis Assays
Introduction
BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in modulating the inflammatory response.[1][2][3][4][5] Contrary to functioning as an inhibitor, this compound actively promotes the resolution of inflammation, in part by stimulating macrophage phagocytosis.[1][3][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in macrophage phagocytosis assays to evaluate its pro-phagocytic and pro-resolution activities.
FPR2 activation by agonists like this compound is a key signaling pathway in the resolution phase of inflammation, leading to enhanced clearance of apoptotic cells and pathogens by macrophages.[6][7] This is distinct from the role of Colony-Stimulating Factor 1 Receptor (CSF1R), where inhibition can lead to a reduction in macrophage numbers and suppress phagocytosis in some contexts.[8][9] Understanding the stimulatory effect of this compound on phagocytosis is crucial for investigating its therapeutic potential in conditions characterized by unresolved inflammation.[3][6]
Mechanism of Action: FPR2-Mediated Phagocytosis
This compound selectively binds to and activates FPR2.[2][4] This activation initiates a signaling cascade that enhances the phagocytic capacity of macrophages. The process generally involves G-protein coupling, downstream signaling through pathways such as PI3K, and ultimately leads to cytoskeletal rearrangements necessary for engulfing target particles. This pro-resolution phenotype is critical for tissue homeostasis and repair.[6][10][11]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, essential for designing and interpreting phagocytosis assays.
| Parameter | Species | Value | Description | Reference |
| EC₅₀ | Human (hFPR2) | 0.41 nM | The concentration of this compound that elicits a half-maximal response at the human FPR2 receptor. | [2][5] |
| EC₅₀ | Mouse (mFPR2) | 3.4 nM | The concentration of this compound that elicits a half-maximal response at the mouse FPR2 receptor. | [2][5] |
| EC₅₀ | Mouse Peritoneal Macrophages | < 1 nM - 2 nM | The concentration of this compound that induces a half-maximal phagocytic response in mouse peritoneal macrophages. | [2] |
| IC₅₀ | Human (hFPR1) | 2800 nM | The concentration of this compound that inhibits the human FPR1 receptor by 50%, indicating high selectivity for FPR2. | [2] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay Using pH-sensitive Fluorescent Particles
This protocol provides a method to quantify the effect of this compound on the phagocytosis of opsonized particles by a macrophage cell line (e.g., THP-1) or primary macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
This compound (stock solution in DMSO).
-
pH-sensitive fluorescent bioparticles (e.g., pHrodo™ Zymosan or E. coli BioParticles™).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Complete RPMI-1640 or DMEM medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Methodology:
-
Macrophage Preparation:
-
THP-1 Cells: Seed THP-1 monocytes at 5 x 10⁵ cells/mL in a 6-well plate. Differentiate into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.[12] Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the assay.[12]
-
Primary BMDMs: Isolate bone marrow from mice and culture in complete DMEM supplemented with M-CSF (50 ng/mL) for 7 days to differentiate into macrophages.[12][13]
-
-
Assay Procedure:
-
Harvest the differentiated macrophages and seed them into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 nM to 100 nM to capture the full dose-response curve. Include a vehicle control (DMSO) and a positive control if available.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions. Pre-incubate the cells for 15-30 minutes at 37°C.[2]
-
During the pre-incubation, re-suspend the pH-sensitive fluorescent bioparticles according to the manufacturer's instructions.
-
Add 20 µL of the bioparticle suspension to each well.
-
Immediately place the plate into a fluorescence plate reader equipped with an environmental chamber (37°C, 5% CO₂).
-
Measure fluorescence intensity (e.g., Ex/Em ~560/585 nm for pHrodo™ Red) every 5-10 minutes for a total of 90-120 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing bioparticles but no cells.
-
Plot the fluorescence intensity over time for each concentration of this compound.
-
The rate of increase in fluorescence, which corresponds to the rate of phagocytosis and subsequent acidification of the phagosome, can be calculated from the slope of the linear phase of the curve.
-
Generate a dose-response curve by plotting the rate of phagocytosis against the log concentration of this compound to determine the EC₅₀.
-
Protocol 2: Flow Cytometry-Based Phagocytosis Assay
This protocol allows for the quantification of phagocytosis on a single-cell level, providing data on the percentage of phagocytic cells and the number of particles engulfed per cell.
Materials:
-
Differentiated macrophages (as in Protocol 1).
-
Fluorescently labeled target cells (e.g., CFSE-labeled apoptotic cells) or fluorescent beads.
-
This compound.
-
Trypan Blue or other quenching solution.
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
Methodology:
-
Preparation:
-
Prepare macrophages in a 6-well plate as described in Protocol 1.
-
Prepare target particles:
-
Apoptotic Cells: Induce apoptosis in a cell line (e.g., Jurkat) via UV irradiation or staurosporine treatment. Stain the cells with a fluorescent dye like CFSE.
-
Beads: Use commercially available fluorescent microspheres.
-
-
Prepare serial dilutions of this compound in complete medium.
-
-
Co-incubation:
-
Pre-treat macrophages with this compound dilutions or vehicle control for 15-30 minutes.
-
Add the fluorescent target particles to the macrophages at a specific effector-to-target ratio (e.g., 1:5).
-
Incubate for 1-2 hours at 37°C to allow phagocytosis to occur.
-
-
Sample Processing:
-
Gently wash the wells with cold PBS to remove non-ingested particles.
-
Add Trypan Blue solution for 1-2 minutes to quench the fluorescence of any particles that are attached to the outside of the macrophages but not fully engulfed.
-
Wash the cells again with cold PBS.
-
Detach the macrophages using a gentle cell scraper or TrypLE.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive macrophages (phagocytic cells) and the mean fluorescence intensity (MFI) of this population, which correlates with the number of engulfed particles.
-
This compound is a selective FPR2 agonist that enhances macrophage phagocytosis, a key process in the resolution of inflammation. The protocols outlined above provide robust methods for quantifying the pro-phagocytic activity of this compound in vitro. Accurate characterization of this activity is essential for understanding its therapeutic potential and mechanism of action in inflammatory diseases and tissue repair. Researchers should note the stimulatory nature of this compound, which contrasts with the inhibitory effects often associated with receptor tyrosine kinase inhibitors in the same therapeutic space.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 11. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-986235 in Post-Infarction Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational drug BMS-986235, a selective formyl peptide receptor 2 (FPR2) agonist, and its potential therapeutic application in mitigating adverse post-myocardial infarction (MI) remodeling. The following sections detail its mechanism of action, summarize key preclinical data, and provide exemplary protocols for in vitro and in vivo studies.
Introduction
This compound (also known as LAR-1219) is an orally active small molecule that selectively agonizes FPR2.[1][2] This receptor is a key player in the resolution of inflammation, a critical process for proper healing and functional recovery following a myocardial infarction.[3][4] Dysregulated and prolonged inflammation after an MI can lead to maladaptive remodeling of the heart, characterized by excessive fibrosis, ventricular dilation, and ultimately, heart failure.[3][4] By activating FPR2, this compound promotes a pro-resolving phenotype in immune cells, thereby enhancing the clearance of apoptotic cells, reducing inflammation, and preserving cardiac structure and function.[3][4][5]
Mechanism of Action
This compound exerts its therapeutic effects by modulating the inflammatory response following myocardial ischemia. Its primary target, FPR2, is a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[3]
Key cellular effects of this compound include:
-
Inhibition of Neutrophil Chemotaxis: Reduces the infiltration of pro-inflammatory neutrophils to the site of injury.[1][6]
-
Stimulation of Macrophage Phagocytosis: Enhances the clearance of apoptotic neutrophils and cellular debris by macrophages (efferocytosis), a crucial step for the transition from the inflammatory to the reparative phase of healing.[1][3][6]
-
Polarization of Macrophages: Promotes the transition of macrophages from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) phenotype, characterized by the expression of markers like Arginase-1 and CD206.[3][4]
-
Modulation of Cytokine and Chemokine Expression: Stimulates the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and regulates the expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]
Signaling Pathway
The activation of FPR2 by this compound initiates intracellular signaling cascades that mediate its pro-resolving effects. A simplified representation of the proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway of this compound upon binding to FPR2.
Preclinical Data Summary
This compound has demonstrated significant efficacy in preclinical models of myocardial infarction. The following tables summarize key quantitative data from these studies.
In Vitro Activity
| Parameter | Species | Value | Reference |
| EC50 (hFPR2) | Human | 0.41 nM | [1][2] |
| EC50 (mFPR2) | Mouse | 3.4 nM | [1][2] |
In Vivo Efficacy in a Mouse Model of Myocardial Infarction
| Parameter | Treatment | Outcome | Reference |
| Dosage | 0.3 mg/kg, p.o., daily for 24 days | Attenuated left ventricle and global cardiac remodeling | [1] |
| Infarct Length | 0.3 mg/kg, p.o. | Reduced by 39% relative to vehicle | [1] |
| Survival | This compound treatment | Improved mouse survival | [4][5] |
| Left Ventricular Area | This compound treatment | Reduced left ventricular area | [4] |
| Scar Area | This compound treatment | Reduced scar area | [4] |
| Wall Thickness | This compound treatment | Preserved wall thickness | [4] |
In Vivo Efficacy in a Rat Model of Myocardial Infarction
| Parameter | Treatment | Outcome | Reference |
| Dosage | 1 and 10 mg/kg, daily for 6 weeks | Improved systolic LV function (increased ejection fraction) | [7] |
| Myocardium | This compound treatment | Preserved viable myocardium | [4] |
| LV Remodeling | This compound treatment | Attenuated left ventricular remodeling | [4] |
| Ejection Fraction | This compound treatment | Increased ejection fraction relative to control | [4] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in preclinical models of post-infarction remodeling.
In Vivo Myocardial Infarction Model and Treatment
This protocol describes the induction of myocardial infarction in rodents and subsequent treatment with this compound.
Caption: Workflow for in vivo myocardial infarction model and treatment.
Materials:
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Rodents (mice or rats)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Post-operative Care and Treatment: Allow the animal to recover from surgery. Begin daily oral administration of this compound or vehicle at the designated dose (e.g., 0.3 mg/kg for mice).[1]
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 days for mice), euthanize the animals.[1]
-
Tissue Collection and Analysis: Excise the hearts for histological and molecular analysis. Assess infarct size, fibrosis, and changes in cardiac dimensions. Gene expression analysis of inflammatory and pro-resolving markers in the cardiac tissue can also be performed.
Macrophage Phagocytosis Assay
This in vitro assay assesses the effect of this compound on the phagocytic capacity of macrophages.
Caption: Workflow for macrophage phagocytosis assay.
Materials:
-
This compound
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Primary neutrophils
-
Fluorescent dye for labeling apoptotic cells
-
Cell culture reagents
Procedure:
-
Prepare Apoptotic Cells: Isolate neutrophils and induce apoptosis. Label the apoptotic neutrophils with a fluorescent dye.
-
Treat Macrophages: Culture macrophages and treat them with various concentrations of this compound or vehicle control.
-
Co-culture: Add the labeled apoptotic neutrophils to the macrophage cultures and incubate to allow for phagocytosis.
-
Quantify Phagocytosis: Analyze the percentage of macrophages that have engulfed apoptotic neutrophils using flow cytometry or fluorescence microscopy. An increase in the percentage of fluorescently positive macrophages indicates enhanced phagocytosis.
Conclusion
This compound represents a promising therapeutic strategy for improving outcomes after myocardial infarction by targeting the resolution of inflammation.[4][5] The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of FPR2 agonism in cardiovascular disease. As research progresses, a deeper understanding of the nuanced roles of FPR2 signaling in cardiac repair will be crucial for the clinical translation of this novel therapeutic approach.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assays for BMS-986235
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986235 is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation.[1][2][3][4][5] Characterizing the interaction of this compound with FPR2 and the ensuing intracellular signaling cascades is crucial for understanding its mechanism of action and therapeutic potential. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology ideal for studying GPCR signaling events in real-time, including G protein activation and β-arrestin recruitment.[6][7][8][9][10][11][12][13]
These application notes provide detailed protocols for utilizing BRET assays to investigate the pharmacological profile of this compound at the human FPR2. The protocols cover the assessment of G protein activation and β-arrestin recruitment in live cells.
Key Signaling Pathways
This compound, upon binding to FPR2, preferentially activates Gαi signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[4][14] This G protein activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[4][14] Notably, this compound exhibits significant bias, potently activating G protein-mediated signaling while having a much weaker effect on the recruitment of β-arrestin.[4][14]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound activity at the human FPR2 (hFPR2), including data derived from BRET assays.
Table 1: Potency of this compound at hFPR2
| Parameter | Value | Reference |
| EC50 (hFPR2) | 0.41 nM | [10][15] |
Table 2: BRET Assay Data for this compound at hFPR2 in HEK293 Cells
| Assay | EC50 (nM) | Emax (% of Control) | Notes |
| Gαi2 Activation | ~1 | ~100 | Data estimated from graphical representation in[14] |
| β-arrestin 1 Recruitment | >1000 | ~20 | Data estimated from graphical representation in[14] |
| β-arrestin 2 Recruitment | >1000 | ~25 | Data estimated from graphical representation in[14] |
Experimental Protocols
General Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for these assays.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect HEK293 cells using a suitable transfection reagent according to the manufacturer's instructions. For a 6-well plate, use a total of 1-2 µg of plasmid DNA per well. The optimal ratio of receptor to BRET biosensor plasmids should be determined empirically.
Protocol 1: G Protein Activation BRET Assay
This protocol is designed to measure the activation of Gαi2 by FPR2 upon stimulation with this compound. The assay utilizes a BRET sensor system that detects the dissociation of the Gαi2 subunit from the Gβγ dimer.[14]
Materials:
-
HEK293 cells
-
Expression plasmid for human FPR2
-
BRET G protein activation biosensor plasmids (e.g., Rap1GAP(1–442)-RlucII, rGFP-CAAX, and Gαi2)[14]
-
This compound
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, clear-bottom 96-well microplates
Procedure:
-
Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well. Incubate for a further 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Initiation:
-
Wash the cells once with the assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the this compound serial dilution to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 5 minutes for endpoint assays or place it in a plate reader for kinetic measurements.[14]
-
Substrate Addition: Add 10 µL of Coelenterazine h (final concentration 5 µM) to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 485 nm for Rluc) and the acceptor emission (e.g., 530 nm for rGFP).
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol measures the recruitment of β-arrestin 1 or 2 to the activated FPR2.
Materials:
-
HEK293 cells
-
Expression plasmid for human FPR2
-
BRET β-arrestin recruitment biosensor plasmids (e.g., β-arrestin1-RlucII and rGFP-CAAX, or β-arrestin2-RlucII and rGFP-CAAX)[14]
-
This compound
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, clear-bottom 96-well microplates
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Initiation:
-
Wash the cells once with the assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the this compound serial dilution to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes for kinetic analysis or for a fixed endpoint (e.g., 30 minutes).[14]
-
Substrate Addition: Add 10 µL of Coelenterazine h (final concentration 5 µM) to each well.
-
BRET Measurement: Immediately measure the luminescence at the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the BRET ratio as described in Protocol 1.
-
Normalize the data to the vehicle control.
-
For dose-response curves, plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to determine EC50 and Emax.
-
Conclusion
The BRET assays described in these application notes provide a robust and sensitive method for characterizing the interaction of this compound with the FPR2 receptor in living cells. By quantifying both G protein activation and β-arrestin recruitment, researchers can gain valuable insights into the compound's signaling bias and mechanism of action. This information is critical for the ongoing development and optimization of FPR2-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
Measuring Downstream Signaling of BMS-986235 Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) that plays a critical role in modulating inflammatory responses.[1][2][3] Activation of FPR2 by this compound initiates a cascade of downstream signaling events that ultimately lead to the resolution of inflammation, making it a promising therapeutic candidate for conditions such as heart failure.[1][2] Measuring the downstream effects of this compound activation is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the FPR2 pathway.
These application notes provide detailed protocols for key in vitro assays to characterize the downstream signaling of this compound, including its effects on G-protein activation, β-arrestin recruitment, neutrophil chemotaxis, macrophage phagocytosis, and cytokine release.
Signaling Pathway of this compound
This compound activates FPR2, which canonically couples to the Gi/o subfamily of G proteins.[4] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also activate other downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Additionally, like many GPCRs, agonist-bound FPR2 can recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[4][5]
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound in various functional assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| FPR2 Activation | Human FPR2 | EC50 | 0.41 nM | [1] |
| Mouse FPR2 | EC50 | 3.4 nM | [1] | |
| Gαi1 Activation | HEK293 cells expressing human FPR2 | EC50 | 0.2 nM | [5] |
| Gαi2 Activation | HEK293 cells expressing human FPR2 | EC50 | 0.3 nM | [5] |
| β-Arrestin Recruitment | HEK293 cells expressing human FPR2 | EC50 | 1.9 nM | [5] |
| Neutrophil Chemotaxis | Human Neutrophils | IC50 | Not explicitly stated, but potent inhibition observed | [2] |
| Macrophage Phagocytosis | Mouse Peritoneal Macrophages | EC50 | ~8 pM | |
| IL-10 Release | Human Whole Blood | - | Dose-dependent increase |
Experimental Protocols
G-protein Activation Assay (GTPγS Binding Assay)
This protocol describes the measurement of G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing FPR2.
Materials:
-
HEK293 cells stably expressing human FPR2
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound
-
GF/C filter plates
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hFPR2 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold cell lysis buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound.
-
Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Add 25 µL of the membrane preparation (5-10 µg of protein per well) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to FPR2 upon activation by this compound using the PathHunter® β-arrestin assay system.[6][7]
Materials:
-
PathHunter® CHO-K1 hFPR2 β-Arrestin cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
PathHunter® Detection Reagents
-
Luminometer
Protocol:
-
Cell Plating:
-
Culture PathHunter® cells according to the manufacturer's instructions.
-
Harvest and resuspend the cells in assay buffer.
-
Plate the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cell plate.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
-
Plot the normalized response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes the measurement of neutrophil migration towards a chemoattractant gradient, and the inhibitory effect of this compound, using a Boyden chamber assay.
Materials:
-
Fresh human whole blood
-
Ficoll-Paque
-
Dextran solution
-
RPMI 1640 medium
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine) or other chemoattractant
-
This compound
-
Boyden chamber with polycarbonate filters (3-5 µm pores)
-
Methanol
-
Giemsa stain
-
Microscope
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse residual red blood cells with a hypotonic solution.
-
Wash the neutrophils and resuspend them in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Add RPMI 1640 containing a chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
-
In the upper wells, add the neutrophil suspension pre-incubated with various concentrations of this compound for 15 minutes at 37°C.
-
Assemble the chamber with the filter separating the upper and lower wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
Disassemble the chamber and scrape non-migrated cells from the top of the filter.
-
Fix the filter in methanol and stain with Giemsa.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Macrophage Phagocytosis Assay
This protocol describes the measurement of macrophage phagocytic activity by quantifying the uptake of fluorescently labeled zymosan particles.
Materials:
-
Macrophage cell line (e.g., J774) or primary macrophages
-
Cell culture medium
-
Fluorescently labeled zymosan particles (e.g., Zymosan A from Saccharomyces cerevisiae, Alexa Fluor™ 488 conjugate)
-
This compound
-
Trypan blue solution
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Culture:
-
Culture macrophages in a 96-well plate to ~80% confluency.
-
-
Phagocytosis Assay:
-
Pre-treat the macrophages with various concentrations of this compound for 30 minutes at 37°C.
-
Add the fluorescently labeled zymosan particles to the cells at a ratio of approximately 10:1 (particles:cell).
-
Incubate for 60-120 minutes at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Aspirate the medium and wash the cells twice with cold PBS to remove non-phagocytosed particles.
-
Add trypan blue solution to quench the fluorescence of any remaining extracellular particles.
-
Wash the cells again with PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or detach the cells and analyze by flow cytometry.
-
-
Data Analysis:
-
Calculate the fold-increase in phagocytosis for each concentration of this compound compared to the vehicle control.
-
Plot the fold-increase as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
IL-10 Release Assay (Human Whole Blood Assay)
This protocol describes the measurement of IL-10 release from human whole blood stimulated with this compound.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes
-
RPMI 1640 medium
-
This compound
-
Human IL-10 ELISA kit
-
Microplate reader
Protocol:
-
Blood Culture:
-
Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add the diluted blood to a 96-well culture plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Plasma Collection:
-
Centrifuge the plate at 1,500 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
-
IL-10 Measurement:
-
Measure the concentration of IL-10 in the plasma samples using a human IL-10 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of IL-10 as a function of the this compound concentration to demonstrate a dose-dependent effect.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the downstream signaling of this compound. By employing these assays, researchers can effectively characterize the potency and efficacy of this compound and other FPR2 agonists, contributing to a deeper understanding of their therapeutic potential in inflammatory diseases. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation in the field of FPR2-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: BMS TYK2 Inhibitors
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bristol Myers Squibb (BMS) TYK2 inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of these compounds in DMSO, along with detailed experimental protocols.
Important Note on Compound Identification
It has come to our attention that there may be some confusion regarding the specific BMS compound that acts as a TYK2 inhibitor. Our database indicates that BMS-986235 is a selective Formyl Peptide Receptor 2 (FPR2) agonist and not a TYK2 inhibitor.[1][2]
It is highly probable that users interested in a BMS TYK2 inhibitor are referring to BMS-986165 , also known as Deucravacitinib . This document will focus on providing technical support for BMS-986165. Other potent and selective TYK2 inhibitors from BMS include BMS-986202.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of BMS-986165 (Deucravacitinib)?
A1: The recommended solvent for preparing a stock solution of BMS-986165 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6][7][8][9]
Q2: What is the solubility of BMS-986165 in DMSO?
A2: BMS-986165 exhibits good solubility in DMSO. However, the reported solubility can vary slightly between suppliers. It is crucial to use fresh, anhydrous DMSO as moisture absorption can reduce solubility.[5] For optimal results, sonication is also recommended.[7]
Solubility of BMS-986165 in DMSO
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Selleck Chemicals | 30 mg/mL | 70.51 mM |
| InvivoChem | ~33.33 mg/mL | ~78.34 mM |
| TargetMol | 84.2 mg/mL | 197.9 mM |
| MedChemExpress | 10 mM * 1 mL in DMSO | 10 mM |
| Cayman Chemical | 1 mg/mL | - |
Q3: How should I store the BMS-986165 stock solution in DMSO?
A3: For long-term stability, the DMSO stock solution of BMS-986165 should be stored at -80°C. For shorter-term storage, -20°C is acceptable. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7][10]
Storage Recommendations for BMS-986165 in DMSO
| Temperature | Duration |
| -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Q4: I am observing precipitation when diluting my BMS-986165 DMSO stock solution into an aqueous medium for my experiment. What should I do?
A4: This is a common issue as BMS-986165 is insoluble in water.[5][8] To avoid precipitation, it is important to use a step-wise dilution method and consider the use of co-solvents, especially for in vivo studies. Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent-induced toxicity. For animal experiments, formulations with co-solvents like PEG300 and Tween 80 are often necessary.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound powder does not fully dissolve in DMSO. | 1. Use of old or non-anhydrous DMSO.2. Insufficient mixing. | 1. Always use fresh, high-purity, anhydrous DMSO.[5]2. Vortex the solution for several minutes. If dissolution is still incomplete, use an ultrasonic bath to aid solubilization.[7][10] |
| Precipitate forms upon dilution in aqueous buffer. | 1. Low aqueous solubility of BMS-986165.2. High final concentration of the compound. | 1. Perform serial dilutions. First, make an intermediate dilution in DMSO before the final dilution into your aqueous buffer.2. Increase the volume of the final aqueous solution to lower the compound concentration. |
| Inconsistent results in cell-based assays. | 1. Compound degradation due to improper storage.2. Inaccurate concentration due to precipitation. | 1. Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C.[7][10]2. After final dilution, visually inspect the solution for any precipitate before adding it to your cells. Centrifuge the solution and use the supernatant if necessary. |
| Difficulty in preparing a stable formulation for in vivo studies. | The compound is not stable or soluble in a simple aqueous vehicle. | A co-solvent system is required. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The order of addition is critical.[5][6] |
Experimental Protocols
Protocol 1: Preparation of BMS-986165 Stock Solution in DMSO
Materials:
-
BMS-986165 (Deucravacitinib) powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of BMS-986165 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
If the solution is not clear, place it in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing a BMS-986165 DMSO stock solution.
Protocol 2: Preparation of an In Vivo Formulation
Materials:
-
BMS-986165 DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile conical tube, add the required volume of PEG300.
-
Add the required volume of the BMS-986165 DMSO stock solution to the PEG300 and vortex thoroughly until the solution is homogenous.
-
Add the required volume of Tween 80 and vortex again to ensure complete mixing.
-
Finally, add the required volume of saline and vortex until a clear and uniform solution is obtained.
-
This formulation should be prepared fresh before each use.
Caption: Workflow for preparing an in vivo formulation of BMS-986165.
TYK2 Signaling Pathway
BMS-986165 is an allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family.[5][6] TYK2 plays a crucial role in the signaling pathways of several key cytokines involved in immune and inflammatory responses, including Type I interferons (IFN-α/β), IL-12, and IL-23.[11][12][13][14][15] By binding to the pseudokinase (JH2) domain of TYK2, BMS-986165 stabilizes the enzyme in an inactive conformation, thereby blocking downstream signaling cascades.[7][16]
Caption: Simplified TYK2 signaling pathway and the inhibitory action of BMS-986165.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 7. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Bms-986165 supplier | CAS 1609392-27-9 | TYK2 inhibitor | AOBIOUS [aobious.com]
- 10. benchchem.com [benchchem.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 13. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 14. revvity.com [revvity.com]
- 15. bms.com [bms.com]
- 16. medchemexpress.com [medchemexpress.com]
Troubleshooting BMS-986235 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986235. The information is designed to address common challenges, particularly the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as LAR-1219, is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2][3][4][5][6] It is an orally active small molecule that has shown potential in promoting the resolution of inflammation.[3][4] Its mechanism of action involves stimulating FPR2, which can inhibit neutrophil chemotaxis and enhance macrophage phagocytosis, key processes in resolving inflammation.[3][6] This activity suggests its potential therapeutic utility in conditions involving chronic inflammation, such as heart failure.[1][3]
Q2: What are the basic chemical properties of this compound?
A2: this compound is a synthetic organic compound.[4] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇F₂N₃O₃ |
| Molecular Weight | 361.34 g/mol [1] |
| Appearance | White to off-white solid[1] |
| CAS Number | 2253947-47-4[1] |
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are provided in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution into aqueous solutions is a common issue due to its limited water solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem 1: Immediate Precipitation Upon Addition to Aqueous Buffer
-
Cause: Rapid change in solvent polarity. This compound is typically dissolved in a high concentration in an organic solvent like DMSO.[1] When this concentrated stock is added directly to an aqueous buffer, the compound's low aqueous solubility can cause it to "crash out" and form a precipitate.[7]
-
Solution: Serial Dilution. Instead of a single large dilution, perform a series of intermediate dilutions in your organic solvent (e.g., DMSO) before adding to the aqueous solution. This gradual decrease in concentration helps to keep the compound in solution.[7]
Problem 2: Solution Becomes Cloudy or Shows Precipitate Over Time
-
Cause: This can be due to several factors including temperature changes, prolonged storage in an aqueous medium, or interactions with components in your buffer or media.[7] The compound may also be slowly precipitating from a supersaturated solution.[7]
-
Solution:
-
Temperature Control: Pre-warm both the stock solution and the aqueous medium to the experimental temperature (e.g., 37°C) before mixing.[8]
-
Fresh Preparation: Prepare working solutions fresh for each experiment and avoid long-term storage in aqueous buffers.[7]
-
Solvent System Optimization: Consider using a co-solvent system to improve solubility.
-
Problem 3: Inconsistent Results or Lower Than Expected Activity
-
Cause: Undissolved compound due to micro-precipitation can lead to inaccurate concentrations and, consequently, unreliable experimental outcomes.
-
Solution:
-
Visual Inspection: Always visually inspect your final solution for any signs of cloudiness or particulates.[7]
-
Sonication/Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
-
Filtration: For critical applications, consider filtering the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Below is a decision tree to help troubleshoot precipitation issues:
Caption: Troubleshooting decision tree for this compound precipitation.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[1]
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. (For 1 mg of this compound, add 0.2767 mL of DMSO).[1]
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -80°C for long-term storage.[1]
-
2. Preparation of an Aqueous Working Solution (Example for In Vivo Studies)
-
Objective: To prepare a clear, aqueous solution of this compound for administration.
-
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL solution): [1]
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix gently.
-
The final solution should be clear. This protocol yields a solubility of at least 2.5 mg/mL.[1]
-
The following diagram illustrates the workflow for preparing the aqueous working solution:
Caption: Workflow for preparing an aqueous solution of this compound.
Signaling Pathway
This compound is a selective agonist of Formyl Peptide Receptor 2 (FPR2), which is a G-protein coupled receptor (GPCR). Activation of FPR2 by this compound initiates downstream signaling cascades that are involved in the resolution of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (LAR-1219) | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BMS-986235 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of BMS-986235 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR).[1][2][3] By activating FPR2, this compound stimulates downstream signaling pathways that play a crucial role in resolving inflammation.[3] Its mechanism involves promoting key cellular processes such as neutrophil chemotaxis and macrophage phagocytosis.[1][3]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro cell-based assays.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the known downstream signaling effects of this compound?
A4: Upon binding to FPR2, this compound activates G-protein signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It also promotes the recruitment of β-arrestin to the receptor. This signaling cascade ultimately results in the modulation of cellular functions such as migration, phagocytosis, and cytokine production.
Data Presentation
Table 1: Reported EC50/IC50 Values for this compound in a Variety of Cell-Based Assays
| Cell Type | Assay | Parameter | Reported Value (nM) |
| Human HL-60 cells | Chemotaxis (Cell Migration) | IC50 | 57 |
| Mouse Peritoneal Macrophages | Phagocytosis | EC50 | 2 |
| Human FPR2-expressing cells | Receptor Activation | EC50 | 0.41 |
| Mouse FPR2-expressing cells | Receptor Activation | EC50 | 3.4 |
This data is compiled from publicly available research and should be used as a guideline. Optimal concentrations may vary based on specific experimental conditions.[2][4]
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound using a Chemotaxis Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting neutrophil chemotaxis.
Materials:
-
Human neutrophil cell line (e.g., HL-60)
-
This compound
-
Chemoattractant (e.g., fMLP)
-
Transwell inserts (with appropriate pore size for neutrophils)
-
24-well plates
-
Cell culture medium
-
Assay buffer
-
Cell viability stain (e.g., Trypan Blue)
-
Plate reader or microscope for cell counting
Procedure:
-
Cell Preparation: Culture and differentiate HL-60 cells to a neutrophil-like state according to standard protocols. On the day of the experiment, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound dilutions: Prepare a serial dilution of this compound in assay buffer. A suggested range is from 1 µM down to 0.01 nM, with a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add the different concentrations of this compound (or vehicle control) to the upper chamber with the cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 90 minutes). This incubation time may need to be optimized.
-
Quantification of Migration: After incubation, carefully remove the Transwell inserts. Quantify the number of cells that have migrated to the lower chamber using a plate reader (for fluorescently labeled cells) or by manual counting with a microscope and hemocytometer.
-
Data Analysis: Plot the number of migrated cells against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Macrophage Phagocytosis Assay
This protocol provides a general method to assess the effect of this compound on macrophage phagocytosis.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
This compound
-
Fluorescently labeled particles (e.g., zymosan-FITC or fluorescent beads)
-
Cell culture medium
-
Phagocytosis assay buffer
-
Quenching solution (e.g., Trypan Blue)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the macrophages with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control for a specific duration (e.g., 1 hour).
-
Phagocytosis Induction: Add the fluorescently labeled particles to the wells and incubate for a time that allows for phagocytosis to occur (e.g., 30-60 minutes). This time may require optimization.
-
Quenching of Extracellular Fluorescence: After incubation, wash the cells to remove non-phagocytosed particles. Add a quenching solution to extinguish the fluorescence of any particles that are attached to the outside of the cells but not internalized.
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity per cell.
-
Fluorescence Microscopy: Visualize and quantify the number of fluorescent particles per cell.
-
-
Data Analysis: Plot the phagocytic activity (e.g., mean fluorescence intensity or number of particles per cell) against the this compound concentration to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Incorrect concentration range. 2. Compound degradation. 3. Low or no FPR2 expression on cells. 4. Suboptimal assay conditions (e.g., incubation time, cell density). | 1. Perform a wider dose-response curve (e.g., from pM to µM).[5] 2. Prepare fresh stock solutions of this compound. Avoid multiple freeze-thaw cycles. 3. Confirm FPR2 expression on your cell line using techniques like qPCR or Western blotting. 4. Optimize assay parameters systematically. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes and use a consistent pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Unexpected bell-shaped dose-response curve | 1. Receptor desensitization or downregulation at high agonist concentrations. 2. Off-target effects at high concentrations. 3. Compound precipitation at high concentrations. | 1. This can be a normal pharmacological phenomenon for some GPCRs. Focus on the initial rising part of the curve for EC50/IC50 determination. 2. Investigate potential off-target effects using FPR2 knockout cells or specific inhibitors for other receptors. 3. Check the solubility of this compound in your culture medium at the highest concentrations used. |
| Cell death observed at higher concentrations | 1. Cytotoxicity of this compound. 2. Cytotoxicity of the solvent (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Mandatory Visualizations
Caption: this compound signaling pathway via the FPR2 receptor.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Potential off-target effects of BMS-986235 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-986235, a selective Formyl Peptide Receptor 2 (FPR2) agonist. The content is designed to address potential issues related to its mechanism of action, particularly the nuances of biased agonism, which can be misinterpreted as off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses with this compound that differ from other known FPR2 agonists. Are we seeing off-target effects?
A1: While off-target binding to other receptors is always a possibility for any small molecule, the differential effects observed with this compound are more likely due to a phenomenon known as biased agonism . This compound is a "biased" agonist of FPR2, meaning it preferentially activates certain downstream signaling pathways over others. This is in contrast to a "balanced" agonist that would activate all pathways more uniformly. The specific cellular context and the relative expression of signaling effectors can, therefore, lead to varied responses compared to other FPR2 agonists.
Q2: What is biased agonism and how does it relate to this compound?
A2: G-protein coupled receptors (GPCRs) like FPR2 can signal through multiple intracellular pathways, the two major ones being G-protein-mediated signaling and β-arrestin-mediated signaling. Biased agonism occurs when a ligand stabilizes a specific receptor conformation that preferentially engages one of these pathways.[1] In the case of this compound, it shows a bias towards G-protein signaling (specifically Gαi, leading to inhibition of cAMP) and away from β-arrestin recruitment.[1][2] This can lead to a distinct pharmacological profile compared to other FPR2 agonists that may have a different bias.
Q3: Can you provide an example of another FPR2 agonist to compare with this compound's biased agonism?
A3: A well-studied example is ACT-389949, another FPR2 agonist. In contrast to this compound, ACT-389949 shows a greater efficacy for β-arrestin recruitment.[3] This difference in signaling bias has functional consequences. For instance, the strong β-arrestin recruitment by ACT-389949 leads to rapid receptor desensitization and internalization, which can result in tachyphylaxis (a rapid decrease in response to a drug).[2][3] Conversely, this compound's weaker interaction with β-arrestin allows for more sustained G-protein signaling and effective recycling of the receptor to the cell surface.[3]
Q4: What are the downstream consequences of this compound's signaling bias?
A4: The bias of this compound towards Gαi signaling and away from β-arrestin recruitment is thought to be beneficial for its therapeutic application in promoting the resolution of inflammation.[2] Sustained Gαi signaling can lead to prolonged inhibition of adenylyl cyclase and reduced intracellular cAMP levels.[4] This, in turn, can modulate the activity of immune cells, for instance by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in resolving inflammation.[5] The reduced β-arrestin engagement may prevent the rapid desensitization of the receptor, allowing for a more sustained therapeutic effect.[3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected cellular response in our assay.
Possible Cause: Your assay may be primarily detecting a β-arrestin-dependent signaling event. Given that this compound is biased away from β-arrestin recruitment, such an assay would show a weaker response compared to a balanced or β-arrestin-biased agonist.
Troubleshooting Steps:
-
Verify your assay's signaling dependency: Confirm whether your readout is downstream of G-protein activation or β-arrestin recruitment.
-
Use a complementary assay: If you are using a β-arrestin recruitment assay, consider running a parallel experiment that measures G-protein signaling, such as a cAMP inhibition assay.
-
Compare with a reference compound: Include a known "balanced" FPR2 agonist, such as WKYMVm, in your experiments to benchmark the response.[1]
Issue 2: We observe a rapid loss of signal (tachyphylaxis) in our experiments.
Possible Cause: While this compound is less prone to causing tachyphylaxis due to its low β-arrestin recruitment, this phenomenon can be cell-type dependent. High receptor expression levels or the specific cellular machinery can influence receptor desensitization.
Troubleshooting Steps:
-
Titrate the concentration of this compound: Use the lowest effective concentration to minimize receptor downregulation.
-
Time-course experiment: Perform a time-course experiment to determine the onset of signal reduction.
-
Compare with a β-arrestin-biased agonist: Use an agonist like ACT-389949 as a positive control for tachyphylaxis to confirm your assay can detect this phenomenon.[3]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound and the comparator FPR2 agonist, ACT-389949, highlighting their biased agonism.
| Parameter | This compound | ACT-389949 | Reference |
| FPR2 Agonism (EC50) | |||
| human FPR2 | 0.41 nM | - | [5] |
| murine FPR2 | 3.4 nM | - | [5] |
| Gαi Signaling (cAMP Inhibition) | |||
| Potency (EC50) | 4.5 nM | 0.088 nM | [3] |
| Efficacy | Full agonist | Full agonist | [3] |
| β-Arrestin Recruitment | |||
| Efficacy | Lower | Higher | [3] |
| Receptor Internalization | Induces internalization | Induces robust internalization | [3] |
| Receptor Recycling | Effective recycling to plasma membrane | Delayed recycling | [3] |
Experimental Protocols
Protocol 1: Assessing Gαi-Mediated Signaling via cAMP Inhibition Assay
This protocol is for measuring the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi-coupled FPR2 receptor.
Materials:
-
Cells expressing human FPR2 (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
This compound and other test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture FPR2-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
Dispense cells into a 384-well plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control agonists in assay buffer.
-
-
Assay:
-
Pre-incubate cells with the test compounds for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 values for the inhibition of forskolin-stimulated cAMP production.
-
Protocol 2: Assessing β-Arrestin Recruitment via BRET Assay
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin to FPR2 upon agonist stimulation.
Materials:
-
HEK293 cells
-
Plasmids encoding FPR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
BRET substrate (e.g., coelenterazine h)
-
This compound and other test compounds
-
96-well white opaque plates
-
BRET-compatible plate reader
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the FPR2-Rluc and β-arrestin-YFP plasmids.
-
Plate the transfected cells in 96-well plates and grow for 24-48 hours.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (coelenterazine h) to all wells and incubate for 5-10 minutes in the dark.
-
Take a baseline reading on the BRET plate reader.
-
Add serial dilutions of this compound or control agonists to the wells.
-
Read the plate immediately and kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Generate dose-response curves from the change in BRET ratio and calculate EC50 values.
-
Visualizations
Caption: Signaling pathway of this compound at the FPR2 receptor.
Caption: Experimental workflow for characterizing biased agonism.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: BMS-986235 Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of BMS-986235 to prevent its degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, a temperature of -20°C is recommended, which can maintain the compound's stability for up to three years. For shorter periods, storage at 4°C is also acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage of stock solutions, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they can be stable for up to two years.[1] For short-term storage, -20°C is acceptable for up to one year.[1] Always ensure the solvent is anhydrous and of high purity to minimize solvent-mediated degradation.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes a pyrrolidinone and a urea functional group, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The pyrrolidinone ring and the urea group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to the cleavage of the lactam ring or the urea bond.
-
Oxidation: While not containing highly susceptible functional groups, oxidation can be a concern for many organic molecules over long-term storage, particularly if exposed to air and light.
-
Photodegradation: As mentioned, urea-containing compounds can degrade upon exposure to light.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method would be ideal to separate the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the parent compound and any impurities or degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in an experiment | Compound degradation due to improper storage. | - Review storage conditions (temperature, light exposure, humidity). - Prepare fresh stock solutions from solid compound. - Test the purity of the stored compound using HPLC. |
| Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Contamination of the stock solution. | - Use sterile techniques when handling solutions. - Prepare fresh solutions with high-purity, anhydrous solvents. | |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound precipitation at lower temperatures. | - Gently warm the solution to room temperature. - Use sonication to aid in re-dissolving the compound. - If the precipitate persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation or degradation. | - Use tightly sealed vials for storage. - Re-qualify the concentration of the stock solution if it has been stored for an extended period. - Prepare fresh stock solutions for critical experiments. |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[2] | Store in a desiccator, protected from light. |
| 4°C | Shorter-term | Store in a desiccator, protected from light. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. |
Note: Storage duration recommendations are based on information from various chemical suppliers and may vary. It is always recommended to refer to the certificate of analysis provided with your specific batch of the compound.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
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This compound (solid powder)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
General Protocol for a Forced Degradation Study
This protocol provides a general framework. Specific conditions should be optimized based on the compound's stability.
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound and a solution sample at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution sample to a light source with a defined output (e.g., ICH-compliant photostability chamber) for a specific duration. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio and aid in structural elucidation.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound stock solutions.
References
Addressing variability in BMS-986235 experimental results
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with BMS-986235. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and their resolutions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.
In Vitro Assay Issues
Q1: I am observing high variability in my EC50 values for this compound in cell-based assays. What are the potential causes?
High variability in EC50 values can stem from several factors related to assay conditions and reagents. Here are some common causes and troubleshooting steps:
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Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can lead to inconsistent responses.
-
Recommendation: Always use healthy, low-passage cells and maintain consistent cell culture conditions.
-
-
Inhibitor Solubility and Stability: Incomplete dissolution or degradation of this compound can significantly impact its effective concentration.
-
Recommendation: Ensure the compound is fully dissolved. It is often soluble in DMSO. Prepare fresh dilutions from a concentrated stock for each experiment, as repeated freeze-thaw cycles can lead to degradation. For long-term storage, keep the stock solution at -80°C for up to two years or at -20°C for up to one year.[1]
-
-
Assay Protocol Consistency: Minor deviations in the experimental protocol can introduce significant variability.
-
Recommendation: Standardize all steps of your assay protocol, including incubation times, cell density, and reagent concentrations.
-
Q2: The signal window in my assay is low, making it difficult to determine the inhibitory effects of this compound. How can I improve this?
A low signal window can be due to suboptimal stimulation or a non-robust assay endpoint.
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Suboptimal Agonist Concentration: If you are studying the inhibitory effects of this compound on another process, ensure the stimulating agonist is used at an appropriate concentration.
-
Recommendation: Perform a dose-response curve for the stimulating agent to determine the EC80 concentration for your assay. This will provide a robust and reproducible signaling window for measuring inhibition.
-
-
Incorrect Assay Endpoint: The chosen endpoint may not be robustly downstream of the signaling pathway you are investigating.
-
Recommendation: Ensure your chosen endpoint (e.g., calcium mobilization, cytokine production, cell migration) is a reliable and significant downstream event of FPR2 activation.
-
In Vivo Study Discrepancies
Q3: My in vivo results with this compound are not consistent with my in vitro data. What should I consider?
Discrepancies between in vitro and in vivo results are common and can be attributed to pharmacokinetic and pharmacodynamic factors.
-
Pharmacokinetics: The dose, route of administration, and formulation can all affect the exposure and efficacy of the compound in vivo.
-
Recommendation: Review the pharmacokinetic properties of this compound (see Table 2). Ensure your dosing regimen is appropriate to achieve the desired exposure at the target site. Consider performing a pilot pharmacokinetic study in your animal model.
-
-
Animal Model: The expression and function of FPR2 can vary between species, which may lead to different in vivo responses.
-
Recommendation: Confirm the expression and function of FPR2 in your chosen animal model. Be aware of potential species differences in receptor pharmacology.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and orally active agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] It activates G proteins and promotes β-arrestin recruitment, which in turn stimulates the resolution of inflammation.[3][4] Key cellular effects include inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Q3: Are there known differences in the activity of this compound between human and mouse FPR2?
Yes, this compound exhibits different potencies for human and mouse FPR2. It is more potent on human FPR2. The reported EC50 values are 0.41 nM for human FPR2 (hFPR2) and 3.4 nM for mouse FPR2 (mFPR2).[1][2]
Q4: What are some key in vitro assays to study the effects of this compound?
Several in vitro assays can be used to characterize the activity of this compound, including:
-
Neutrophil Chemotaxis Assays: To measure the inhibition of neutrophil migration.[1][5]
-
Macrophage Phagocytosis Assays: To assess the stimulation of phagocytic activity.[1][5]
-
Calcium Mobilization Assays: To measure G protein-coupled receptor activation in response to this compound.
-
β-arrestin Recruitment Assays: To study the recruitment of β-arrestin to FPR2 upon agonist binding.[3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | EC50 (nM) |
| FPR2 | Human | 0.41[1][2] |
| FPR2 | Mouse | 3.4[1][2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Dose (p.o.) | 1 mg/kg[1] |
| Cmax | 160 nmol/L[1] |
| T1/2 | 0.68 hours[1] |
| AUC0-inf | 120 nmol/L·h[1] |
| Bioavailability | 24%[1] |
Experimental Protocols
1. Neutrophil Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on neutrophil migration.
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using standard methods such as density gradient centrifugation. Resuspend the cells in an appropriate assay buffer.
-
Inhibitor Treatment: Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber). Add a chemoattractant (e.g., fMLP) to the lower wells and the pre-treated neutrophil suspension to the upper wells, separated by a filter membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Quantification: After incubation, quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging the filter.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
2. Macrophage Phagocytosis Assay
This protocol outlines a method to measure the stimulatory effect of this compound on macrophage phagocytosis.
-
Cell Preparation: Differentiate human monocytes into macrophages or use a macrophage cell line. Plate the macrophages in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the macrophages with different concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan bioparticles or E. coli) to the wells and incubate for a time that allows for phagocytosis (e.g., 1-2 hours).
-
Quenching and Washing: Quench the fluorescence of non-internalized particles using a quenching solution (e.g., trypan blue). Wash the cells to remove the quenching solution and any remaining non-phagocytosed particles.
-
Quantification: Measure the fluorescence intensity of the internalized particles using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells. Calculate the fold-increase in phagocytosis for each concentration of this compound relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Visualizations
Caption: FPR2 signaling pathway activated by this compound.
Caption: Workflow for a neutrophil chemotaxis assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of BMS-986235 at high concentrations
This technical support center is designed for researchers, scientists, and drug development professionals working with BMS-986235. It provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential cytotoxicity, particularly at high concentrations, and to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3] Its primary mechanism of action is to activate FPR2, a G protein-coupled receptor, which is involved in modulating inflammatory responses.[4] Activation of FPR2 by this compound can lead to the resolution of inflammation by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis.[1][2][5]
Q2: Is there evidence of this compound-induced cytotoxicity in the literature?
A2: Currently, there is no specific evidence in the public domain detailing significant cytotoxicity caused by this compound at typical effective concentrations. However, as with any potent small molecule, high concentrations may lead to off-target effects and potential cytotoxicity.[6] It is crucial for researchers to empirically determine the optimal, non-toxic concentration for their specific cell line and experimental conditions.
Q3: What are the common causes of potential cytotoxicity when working with small molecule agonists like this compound at high concentrations?
A3: High concentrations of small molecule agonists can lead to a variety of issues that may manifest as cytotoxicity:
-
Off-target effects: The molecule may bind to unintended cellular targets, disrupting normal cellular processes.[6][7][8]
-
Receptor desensitization and downstream signaling alterations: Excessive receptor activation can lead to rapid desensitization, internalization, and altered signaling cascades, which may have adverse effects on cell health.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[6]
-
Compound degradation: Improper storage and handling can lead to degradation of the compound, and the degradation products may be cytotoxic.[6]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to chemical treatments.[6]
Troubleshooting Guide: Mitigating Potential Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity in your experiments with this compound.
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations, from sub-nanomolar to micromolar, to identify the lowest effective concentration with minimal impact on cell viability. |
| Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% to 0.5%). Always include a vehicle control (medium with the same solvent concentration) in your experiments.[6] |
| Cell Line Sensitivity | Consider the inherent sensitivity of your chosen cell line. If possible, test the compound on a more robust cell line to compare results. Extensive optimization of concentration and exposure time is critical for sensitive cell lines.[6] |
| Compound Instability | Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
Issue 2: Inconsistent or Unexpected Biological Readouts
| Potential Cause | Recommended Solution |
| Off-Target Effects | Use a structurally different FPR2 agonist to see if the same phenotype is observed. If not, the effects of this compound at that concentration may be off-target. Consider using a lower concentration. |
| Biased Signaling | Be aware that different FPR2 agonists can induce biased signaling, leading to different downstream effects.[9] Characterize the specific signaling pathways activated by this compound in your system. |
| Receptor Expression Levels | Confirm the expression level of FPR2 in your cell line. Low or absent expression will result in a lack of response. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Dose-Response Curve
Objective: To identify the concentration range of this compound that elicits the desired biological response without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test for a potent compound would be from 0.01 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay to measure cell viability. Common assays include:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will be in the range that produces the desired biological effect with minimal to no decrease in cell viability.
Protocol 2: Validating On-Target Effects using an FPR2 Antagonist
Objective: To confirm that the observed biological effect of this compound is mediated through its intended target, FPR2.
Methodology:
-
Determine Optimal Concentrations: From your dose-response experiments, select a concentration of this compound that gives a robust biological response with no cytotoxicity. Also, determine a suitable concentration for a known selective FPR2 antagonist.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle control
-
This compound alone
-
FPR2 antagonist alone
-
This compound + FPR2 antagonist (pre-incubate with the antagonist for a short period, e.g., 30-60 minutes, before adding this compound)
-
-
Treatment and Incubation: Treat the cells according to the experimental groups and incubate for the desired duration.
-
Biological Readout: Measure your biological endpoint of interest (e.g., inhibition of chemotaxis, cytokine production).
-
Data Analysis: If the biological effect of this compound is blocked or significantly reduced in the presence of the FPR2 antagonist, it provides strong evidence that the effect is on-target.
Visualizations
Caption: Simplified signaling pathway of this compound upon binding to FPR2.
Caption: A troubleshooting workflow for addressing cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of BMS-986235 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and effective delivery of BMS-986235 in animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as LAR-1219, is a potent and selective, orally active agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G-protein coupled receptor (GPCR) involved in modulating inflammatory responses.[4] By activating FPR2, this compound can stimulate the resolution of inflammation, which is a key process in preventing the progression of diseases like heart failure.[1][5] Its mechanism involves inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are crucial for clearing cellular debris and promoting tissue repair.[5][6]
Q2: What are the recommended vehicles for preparing this compound for oral gavage in mice?
A2: Several vehicle compositions have been successfully used for the oral delivery of this compound in mice. The choice of vehicle will depend on the required dose and specific experimental conditions. Commonly used vehicles include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
A simpler formulation of 10% DMSO in 90% Corn Oil.[2]
-
For compounds with low aqueous solubility, a suspension in 0.5% methylcellulose in water is a generally well-tolerated option.[7]
Q3: How can I ensure the stability and homogeneity of my this compound formulation?
A3: this compound is intended to form a clear solution in the recommended vehicles.[2] To ensure stability and homogeneity, it is recommended to prepare the formulation fresh daily. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Always visually inspect the solution for clarity and uniformity before administration.
Q4: What is a typical oral dose of this compound used in mouse models of heart failure?
A4: In a mouse model of heart failure, this compound has been shown to be efficacious when administered orally at a dose of 0.3 mg/kg daily.[2] However, the optimal dose may vary depending on the specific animal model and experimental endpoint.
Q5: What are the known pharmacokinetic parameters of this compound in mice?
A5: Following a single oral dose of 1 mg/kg in mice, the pharmacokinetic parameters of this compound have been reported as follows: a maximum plasma concentration (Cmax) of 160 nmol/L, a time to maximum concentration (Tmax) of 0.68 hours, an area under the curve from time zero to infinity (AUC0-inf) of 120 nmol/L·h, and an oral bioavailability of 24%.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the dosing solution | Incomplete dissolution of this compound. Temperature of the vehicle or storage conditions. | Gently warm the solution and/or sonicate until it becomes clear.[2] Ensure all vehicle components are at room temperature before mixing. Prepare the formulation fresh before each use. |
| Inconsistent experimental results between animals | Inaccurate dosing due to improper oral gavage technique. Non-homogenous drug suspension. Stress induced by the gavage procedure. | Ensure all personnel are properly trained in oral gavage techniques.[8] Vigorously vortex the solution before drawing each dose to ensure homogeneity. Handle animals gently and consider habituating them to the procedure to reduce stress.[7] |
| Animal distress during or after oral gavage (e.g., coughing, fluid from the nose) | Accidental administration into the trachea. Esophageal irritation or injury. Administration volume is too large. | Immediately stop the procedure if the animal shows signs of distress.[7] Use a proper-sized, ball-tipped gavage needle and ensure correct placement.[7] The administration volume should not exceed 10 ml/kg of the animal's body weight.[7] |
| Difficulty in administering the full dose | High viscosity of the formulation. Animal resistance. | If using a methylcellulose-based vehicle, ensure it is prepared correctly to achieve the desired viscosity.[9][10] Proper restraint is crucial for successful gavage.[11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Dosing |
| Cmax | 160 | nmol/L | 1 mg/kg, oral |
| T1/2 | 0.68 | hours | 1 mg/kg, oral |
| AUC0-inf | 120 | nmol/L·h | 1 mg/kg, oral |
| Bioavailability | 24 | % | 1 mg/kg, oral |
Source: MedchemExpress.[2]
Table 2: Efficacy Data of this compound in a Mouse Model of Myocardial Infarction
| Parameter | Treatment Group | Result |
| Infarct Length | This compound (0.3 mg/kg, p.o.) | 39% reduction relative to vehicle |
Source: MedchemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
In a sterile conical tube, add the required volumes of each solvent in the following order, ensuring to mix well after each addition:
-
10% of the final volume with DMSO.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with sterile saline.
-
-
Vortex the solution thoroughly to ensure a homogenous mixture. This vehicle should be prepared fresh.
Protocol 2: Formulation of this compound Dosing Solution
Materials:
-
This compound powder
-
Prepared vehicle (from Protocol 1)
-
Weighing scale
-
Spatula
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume of dosing solution needed.
-
Accurately weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of the prepared vehicle to the tube containing the this compound powder.
-
Vortex the mixture vigorously for several minutes until the powder is completely dissolved and the solution is clear.
-
If any particulate matter remains, sonicate the solution in a water bath sonicator for short intervals until a clear solution is achieved. Avoid excessive heating.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates before administration. Prepare this formulation fresh daily.
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (20-22 gauge, with a flexible or ball tip is recommended)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct administration volume (not to exceed 10 ml/kg).
-
Draw the calculated volume of the this compound dosing solution into the syringe, ensuring there are no air bubbles.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head and align it with its body.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[1]
-
If resistance is met, do not force the needle. Withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly and steadily administer the solution.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress for at least 15 minutes.[12]
Mandatory Visualizations
Caption: FPR2 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Oral Gavage Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. instechlabs.com [instechlabs.com]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in BMS-986235 experiments
Technical Support Center: BMS-986235 Experiments
Important Initial Clarification: Contrary to some initial assumptions, this compound is not a lysophosphatidic acid receptor 1 (LPA1) antagonist. Extensive research and literature confirm that This compound (also known as LAR-1219) is a potent and selective Formyl Peptide Receptor 2 (FPR2) agonist .[1][2][3][4][5] This guide is based on its established mechanism of action as an FPR2 agonist. Understanding this is critical for correct experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: I am observing a weaker-than-expected or no response to this compound in my cell-based assays. What are the common causes?
A1: Several factors can contribute to a diminished or absent response:
-
Low or Absent FPR2 Expression: The primary reason for non-responsiveness is insufficient expression of the FPR2 receptor in your chosen cell line. It is crucial to verify FPR2 expression at both the mRNA and protein levels.
-
Species-Specific Potency: this compound has different potencies for human and murine FPR2. Ensure your experimental concentrations are appropriate for the species of your cell line.
-
Compound Integrity: Verify the stability and integrity of your this compound stock. The compound should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.
-
Assay Sensitivity: The functional readout you are measuring may not be sensitive enough to detect a response. Consider using a more proximal and robust signaling assay, such as a calcium mobilization assay, to confirm cellular activity.
Q2: My results suggest a pro-inflammatory response after applying this compound, which is contrary to its expected pro-resolving effects. Why might this be happening?
A2: This is a critical observation that may stem from the complex nature of FPR2 signaling. FPR2 is known to be a "dual-nature" receptor, capable of mediating both pro- and anti-inflammatory responses depending on the ligand, cell type, and experimental context.[6]
-
Ligand-Specific Signaling: Different FPR2 agonists can stabilize distinct receptor conformations, leading to varied downstream signaling. While this compound is designed to be pro-resolving, its effects can be context-dependent.
-
FPR1/FPR2 Heterodimerization: FPR2 can form heterodimers with FPR1, which may influence downstream signaling pathways in ways that are not fully understood.[7] This interaction could potentially alter the cellular response to this compound.[7]
-
Experimental Conditions: The timing of treatment and the specific inflammatory milieu of your assay can significantly impact the observed outcome. The pro-resolving effects of FPR2 agonists are often most apparent when administered in a specific time window following an inflammatory stimulus.[7]
Q3: I've noticed that the cellular response to this compound diminishes with repeated or prolonged exposure. Is this tachyphylaxis expected?
A3: Yes, tachyphylaxis, or rapid desensitization, is a known phenomenon for G protein-coupled receptors (GPCRs) like FPR2. One study noted that another FPR2 agonist, ACT-389949, caused rapid loss of surface receptors on neutrophils.[8] While this compound's profile may differ, desensitization can occur through mechanisms like β-arrestin recruitment, which leads to receptor internalization and uncoupling from G proteins. Interestingly, studies on biased agonism suggest this compound is biased away from the β-arrestin pathway, which might suggest a lower potential for tachyphylaxis compared to other agonists, but this can be cell-type specific.[9]
Q4: My data doesn't fit the canonical Gαi signaling pathway (e.g., inhibition of cAMP). What other signaling pathways might be activated by this compound?
A4: While FPR2 canonically couples to Gαi, it can also activate a multitude of other pathways.[10] This is a key area where unexpected results can arise from the phenomenon of biased agonism . This compound has been shown to be a biased agonist.[9]
-
MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is a known downstream effect of FPR2 activation.[11]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another important signaling cascade triggered by FPR2.[11]
-
Biased Signaling of this compound: A recent study demonstrated that this compound is significantly biased towards cAMP inhibition and pERK1/2 signaling, and away from β-arrestin recruitment and receptor trafficking pathways when compared to the reference agonist WKYMVm.[9] This unique signaling "fingerprint" could explain results that deviate from other FPR2 agonists.
Troubleshooting Guides
Guide 1: No or Low Cellular Response
| Question | Troubleshooting Step | Recommended Action |
| 1. Is the FPR2 receptor expressed in my cell line? | Verify Receptor Expression | Perform qPCR to check for FPR2 mRNA and Western Blot or Flow Cytometry to confirm FPR2 protein expression on the cell surface. |
| 2. Is my compound active and at the correct concentration? | Check Compound & Concentration | Use a fresh aliquot of this compound. Confirm the final concentration in your assay. Run a dose-response curve (e.g., 0.1 nM to 1 µM) to ensure you are in the active range. |
| 3. Is my assay system working? | Use Positive Controls | Include a known FPR2 agonist (like WKYMVm) as a positive control. Use a cell line with confirmed high FPR2 expression (e.g., CHO-hFPR2) to validate the assay itself. |
| 4. Is the signaling pathway I'm measuring active in this context? | Broaden the Readout | If measuring a distal endpoint (e.g., cytokine release), try a more proximal assay like Ca2+ mobilization or cAMP inhibition to confirm target engagement. |
Guide 2: Observing Pro-inflammatory Effects
| Question | Troubleshooting Step | Recommended Action |
| 1. Could the timing of the treatment be the issue? | Optimize Treatment Window | In inflammation models, the timing of agonist addition is crucial. Test different pre-treatment and post-treatment time points relative to the inflammatory stimulus (e.g., LPS). |
| 2. Is there potential for FPR1 cross-reactivity or influence? | Assess FPR1 Involvement | Though this compound is FPR2-selective, check for FPR1 expression in your cells. Consider using an FPR1-specific antagonist to see if it modulates the observed effect, which might suggest a role for FPR1/FPR2 heterodimers.[7] |
| 3. Is the cellular context skewing the response? | Characterize Cell Phenotype | The activation state of your cells (e.g., macrophages) can dictate their response. Analyze cell markers to understand their phenotype before and after treatment. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | Potency (EC50) | Reference |
| Human FPR2 (hFPR2) | G-protein activation | 0.41 nM | [1][4] |
| Murine FPR2 (mFPR2) | G-protein activation | 3.4 nM | [1][4] |
Table 2: Biased Agonism Profile of this compound (Relative to WKYMVm)
| Signaling Pathway | Bias Direction | Fold-Bias | Reference |
| cAMP Inhibition | Towards | ~35-fold | [9] |
| pERK1/2 Activation | Towards | ~60-fold | [9] |
| β-arrestin Recruitment | Away | ~5 to 50-fold | [9] |
| Receptor Trafficking | Away | ~5 to 50-fold | [9] |
Experimental Protocols
Protocol 1: Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium upon Gαq/11 or Gβγ-mediated PLC activation, a common downstream event of FPR2 signaling.
-
Cell Preparation: Plate cells (e.g., CHO-hFPR2 or user's cell line) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer (e.g., KHB buffer) containing 0.25 mM sulfinpyrazone. Incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells three times with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Measure baseline fluorescence (Excitation: 340/380 nm, Emission: 510 nm).
-
Compound Addition: Inject this compound at various concentrations and immediately begin kinetic reading of fluorescence for 3-5 minutes.
-
Data Analysis: Calculate the ratio of emissions at the two excitation wavelengths and determine the maximum change over baseline to quantify the response.
Protocol 2: Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration, a key function of FPR2 activation.
-
Cell Preparation: Resuspend neutrophils or other migratory cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pores, depending on cell type).
-
Loading: Add different concentrations of this compound or control chemoattractants to the lower wells of the chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-3 hours to allow cell migration towards the chemoattractant.
-
Quantification: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a dye (e.g., Calcein AM or DAPI) and quantify them by microscopy or fluorescence plate reader.
Visualizations
Caption: Simplified FPR2 signaling pathway activated by this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Decision tree for diagnosing a lack of cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. drughunter.com [drughunter.com]
- 6. Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases | Semantic Scholar [semanticscholar.org]
- 7. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BMS-986235 and ACT-389949 in Cardiac Function Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective Formyl Peptide Receptor 2 (FPR2) agonists, BMS-986235 and ACT-389949, focusing on their performance in cardiac function studies. The information presented is collated from preclinical and clinical research to support informed decisions in drug development and cardiovascular research.
Executive Summary
This compound and ACT-389949 are both selective agonists of FPR2, a receptor implicated in the resolution of inflammation. While both compounds have been investigated for their therapeutic potential, their effects on cardiac function diverge significantly in preclinical models. This compound has demonstrated consistent, positive effects on cardiac structure and function in models of heart failure and myocardial infarction. In contrast, ACT-389949, despite being well-tolerated in early clinical trials, has shown a lack of efficacy in improving cardiac outcomes in similar preclinical models, a phenomenon attributed to receptor desensitization.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies evaluating the effects of this compound and ACT-389949 on cardiac function.
Table 1: Effects of this compound on Cardiac Function in a Mouse Model of Heart Failure
| Parameter | Vehicle Control | This compound (0.3 mg/kg, p.o.) | % Improvement |
| Infarct Length | N/A | Reduced by 39% | 39%[1] |
Data from a study utilizing a mouse model with left anterior descending (LAD) coronary artery ligation.[1]
Table 2: Comparative Effects of Long-Term Dosing of this compound and ACT-389949 on Cardiac Structure and Function in a Rat Model of Myocardial Infarction
| Parameter | Vehicle Control | This compound | ACT-389949 |
| Cardiac Structure/Function | --- | Improved | No Improvement [2] |
This study highlights the differential long-term effects of the two compounds on cardiac outcomes post-myocardial infarction.[2]
Mechanism of Action and Signaling Pathway
Both this compound and ACT-389949 exert their effects by activating FPR2, a G protein-coupled receptor. Activation of FPR2 is known to initiate signaling cascades that promote the resolution of inflammation, a key process in mitigating cardiac damage following injury. The binding of an agonist like this compound to FPR2 can lead to the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis, ultimately contributing to reduced inflammation and improved tissue repair.[3][4][5] However, the differential effects of this compound and ACT-389949 on cardiac function, despite targeting the same receptor, are thought to be due to differences in their ability to induce receptor desensitization.[2] ACT-389949 has been shown to cause a more pronounced and sustained internalization of FPR2, leading to a desensitization of the system and a diminished therapeutic effect in the context of chronic dosing for cardiac repair.[2][6]
Experimental Protocols
This compound: Mouse Model of Heart Failure (LAD Ligation)
A commonly cited experimental protocol to evaluate the efficacy of this compound in a heart failure model involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice.[1]
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The LAD coronary artery is then permanently ligated with a suture to induce myocardial infarction.
-
Drug Administration: this compound (e.g., 0.3 mg/kg) or a vehicle control is administered orally, typically starting shortly after the LAD ligation and continuing daily for a specified period (e.g., 24 days).[1]
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at the end of the treatment period to assess cardiac parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Histological Analysis: At the end of the study, hearts are harvested, and histological analysis is performed to measure infarct size and assess cardiac remodeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-986235 and Compound 43: Efficacy and Mechanism of Action
In the landscape of therapeutic agents targeting inflammatory responses, BMS-986235 and Compound 43 have emerged as significant molecules of interest. Both compounds function as agonists for the formyl peptide receptor 2 (FPR2), a key receptor involved in modulating inflammation and immune responses.[1][2] This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies for key experiments.
Overview of this compound and Compound 43
This compound, also known as LAR-1219, is a selective and orally active agonist of FPR2.[3][4] It has been investigated for its potential in preventing heart failure by promoting the resolution of inflammation.[5][6] Compound 43 is also recognized as an FPR2 agonist and has been utilized in research to probe the therapeutic potential of targeting this receptor.[1][7] While both compounds target the same receptor, they exhibit distinct signaling and trafficking profiles, suggesting a biased agonism that could translate to different therapeutic outcomes.[1]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and Compound 43, providing a basis for comparing their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Species | EC50 |
| FPR2 | Human | 0.41 nM[3][4] |
| FPR2 | Mouse | 3.4 nM[3][4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (1 mg/kg, p.o.)
| Parameter | Value |
| Cmax | 160 nmol/L[3] |
| T1/2 | 0.68 hours[3] |
| AUC0-inf | 120 nmol/L·h[3] |
| Bioavailability (BA) | 24%[3] |
Table 3: Comparative In Vivo Efficacy in a Mouse Model of Myocardial Infarction
| Compound | Dose | Outcome |
| This compound | 0.3 mg/kg; p.o.; daily for 24 days | Attenuated left ventricle and global cardiac remodeling; Reduced infarct length by 39% relative to vehicle.[3] |
Table 4: Comparative Signaling Bias
| Compound | Signaling Pathway Bias |
| This compound | Approximately 5- to 50-fold bias away from β-arrestin recruitment and trafficking pathways, while being 35- to 60-fold biased towards cAMP inhibition and pERK1/2.[1] |
| Compound 43 | Approximately 5- to 50-fold bias away from β-arrestin recruitment and trafficking pathways, while being 35- to 60-fold biased towards cAMP inhibition and pERK1/2.[1] |
Signaling Pathway and Experimental Workflow
The therapeutic effects of both this compound and Compound 43 are mediated through the FPR2 signaling pathway. Upon activation by these agonists, FPR2 initiates downstream signaling cascades that can lead to the resolution of inflammation.
A typical experimental workflow to compare the in vivo efficacy of these compounds in an inflammatory disease model, such as arthritis, is outlined below.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of this compound and Compound 43.
In Vitro FPR2 Agonist Assay (Calcium Mobilization)
Objective: To determine the potency (EC50) of the compounds in activating human and mouse FPR2.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing either human FPR2 (hFPR2) or mouse FPR2 (mFPR2).
-
Calcium Indicator Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound and Compound 43 in a suitable assay buffer.
-
Assay Performance: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the intracellular calcium mobilization. Add the compound dilutions to the cells and record the fluorescence intensity over time.
-
Data Analysis: Determine the EC50 values by fitting the concentration-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Myocardial Infarction Model
Objective: To evaluate the in vivo efficacy of the compounds in a mouse model of heart failure.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Surgical Procedure: Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.
-
Treatment: Randomize the mice into treatment groups (vehicle, this compound, Compound 43) and administer the compounds orally at the specified doses and frequency.
-
Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and various time points post-MI.
-
Histological Analysis: At the end of the study, euthanize the mice and harvest the hearts. Perform histological staining (e.g., Masson's trichrome) to measure infarct size and fibrosis.
-
Data Analysis: Compare the cardiac function parameters and histological outcomes between the treatment groups using appropriate statistical tests (e.g., ANOVA).
Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of the compounds on downstream signaling pathways (e.g., pERK1/2 activation).
Methodology:
-
Cell Treatment: Treat FPR2-expressing cells with this compound or Compound 43 for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (pERK1/2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the pERK1/2 levels to total ERK1/2.
Conclusion
Both this compound and Compound 43 are potent FPR2 agonists with demonstrated efficacy in preclinical models of inflammatory diseases. While they share a common target, their distinct signaling biases may lead to different therapeutic profiles. The provided data and experimental protocols offer a framework for researchers to further investigate and compare the therapeutic potential of these compounds. Future studies should focus on elucidating the in vivo consequences of their biased agonism to better predict their clinical utility.
References
- 1. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Validating FPR2 Activation by BMS-986235: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-986235, a selective formyl peptide receptor 2 (FPR2) agonist, with other alternatives, supported by experimental data from knockout models. The use of such models is crucial in unequivocally validating the on-target effects of this compound and understanding its mechanism of action.
Executive Summary
This compound is a potent and selective agonist for FPR2, a G protein-coupled receptor involved in regulating inflammation.[1][2][3] Validation studies utilizing macrophage and neutrophil cell lines with targeted deletions of Fpr1 or Fpr2 (knockout models) have been instrumental in confirming its selectivity. Experimental data demonstrates that the pro-resolving effects of this compound, such as enhanced macrophage phagocytosis and modulation of neutrophil chemotaxis, are mediated specifically through FPR2. Comparative studies with other FPR2 agonists, including compound 43, ACT-389949, and WKYMVm, reveal distinct signaling profiles, suggesting that this compound possesses a biased agonism that may be advantageous for therapeutic applications.
Data Presentation
Table 1: Validation of this compound-mediated Macrophage Phagocytosis using Knockout Models
| Cell Type | Treatment | Phagocytosis Enhancement (EC50) | Key Finding |
| Wild-Type (WT) Peritoneal Macrophages | This compound | ~2 pM | Potent enhancement of phagocytosis.[4] |
| Fpr1 Knockout (KO) Peritoneal Macrophages | This compound | ~2 pM | Response resembles Wild-Type, indicating FPR1 is not required.[4] |
| Fpr2 Knockout (KO) Peritoneal Macrophages | This compound | Minimal response | Demonstrates that the effect of this compound on phagocytosis is FPR2-dependent.[4] |
Table 2: Comparative Analysis of FPR2 Agonist Signaling Bias
| Agonist | G Protein Signaling Bias (cAMP inhibition & pERK1/2) | β-arrestin Recruitment and Trafficking Bias | Predicted Interaction at FPR2 |
| This compound | 35- to 60-fold biased towards | 5- to 50-fold bias away from | Distinct from WKYMVm and ACT-389949 |
| Compound 43 | 35- to 60-fold biased towards | 5- to 50-fold bias away from | Distinct from WKYMVm and ACT-389949 |
| ACT-389949 | Similar to WKYMVm | Similar to WKYMVm | Shared key amino acid interactions with WKYMVm |
| WKYMVm (reference) | Reference | Reference | Reference |
Data adapted from Peng et al. (2024)[5]
Experimental Protocols
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function.
-
Cell Isolation: Peritoneal macrophages are harvested from Wild-Type, Fpr1 knockout, and Fpr2 knockout mice following intraperitoneal injection of BioGel.
-
Cell Culture: Isolated macrophages are plated in 96-well plates and cultured overnight.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Phagocytosis Induction: pHrodo™ Zymosan Bioparticles® are added to the cells. These particles are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the phagosome.
-
Quantification: The fluorescence intensity is measured over time using a plate reader, providing a quantitative measure of phagocytosis.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves to determine the potency of this compound.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Cell Culture: Differentiated HL-60 cells (a human neutrophil-like cell line) and their corresponding FPR1 and FPR2 knockout variants are used.
-
Chemotaxis Setup: A multi-well chemotaxis chamber (e.g., ChemoTx® system) is used. The lower wells are filled with medium containing various concentrations of this compound or other chemoattractants like serum amyloid A.
-
Cell Loading: A filter with a defined pore size is placed over the lower wells, and the cells are seeded onto the filter.
-
Incubation: The chamber is incubated to allow cells to migrate through the filter towards the chemoattractant.
-
Quantification: Migrated cells in the lower wells are quantified, often using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration to assess the chemotactic response.
Mandatory Visualization
Caption: FPR2 signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming BMS-986235 Signaling Pathways
A Comparative Guide for Researchers
In the landscape of therapies targeting inflammatory diseases, understanding the precise molecular signaling pathways of novel compounds is paramount. This guide provides a comparative analysis of BMS-986235, a selective Formyl Peptide Receptor 2 (FPR2) agonist, and other notable FPR2 modulators.[1][2] Through Western blot analysis of key downstream effectors, researchers can elucidate the functional consequences of FPR2 activation.
This compound has emerged as a potent, orally active agonist of FPR2, a G-protein coupled receptor (GPCR) implicated in the resolution of inflammation.[1][2] Its activation triggers a cascade of intracellular events, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a critical node in cell proliferation, differentiation, and survival signaling.[3][4] This guide compares this compound with two other FPR2 agonists, ACT-389949 and Compound 43, focusing on their differential effects on the ERK1/2 pathway as determinable by Western blot.
Comparative Signaling Profile of FPR2 Agonists
Recent studies have highlighted the concept of "biased agonism," where different agonists binding to the same receptor can preferentially activate distinct downstream signaling pathways. In the context of FPR2, this is particularly relevant. While all three compounds—this compound, ACT-389949, and Compound 43—are FPR2 agonists, they exhibit different signaling biases.
A key study demonstrated that this compound and Compound 43 are significantly biased towards G-protein signaling, leading to robust inhibition of cAMP and strong phosphorylation of ERK1/2, with less engagement of the β-arrestin pathway.[5] Specifically, they displayed a 35- to 60-fold bias towards cAMP inhibition and pERK1/2 activation.[5] In contrast, ACT-389949 and the endogenous peptide agonist WKYMVm showed a more balanced signaling profile, with a greater propensity for β-arrestin recruitment.[5] This differential signaling can have profound implications for the therapeutic effects of these compounds, as β-arrestin pathways are often associated with receptor desensitization and internalization.[5]
The following table summarizes the signaling characteristics of these FPR2 agonists, providing a framework for their comparison using Western blot analysis.
| Compound | Target | Agonist Type | Signaling Bias | EC50 (hFPR2) | Key Downstream Effectors for Western Blot |
| This compound | FPR2 | Selective Agonist | Towards G-protein (pERK1/2, cAMP inhibition)[5] | 0.41 nM[2] | pERK1/2, Total ERK1/2 |
| ACT-389949 | FPR2 | Selective Agonist | Balanced (G-protein and β-arrestin)[5] | ~3 nM (internalization) | pERK1/2, Total ERK1/2, β-arrestin |
| Compound 43 | FPR1/FPR2 | Dual Agonist | Towards G-protein (pERK1/2, cAMP inhibition)[5] | 44 nM (Ca2+ mobilization) | pERK1/2, Total ERK1/2 |
Experimental Protocols
Western Blot Protocol for pERK1/2 and Total ERK1/2
This protocol is adapted for the analysis of ERK1/2 phosphorylation in response to FPR2 agonists in a suitable cell line (e.g., HEK293 cells transfected with human FPR2).
1. Cell Culture and Treatment:
-
Culture HEK293-hFPR2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours prior to agonist stimulation to reduce basal ERK1/2 phosphorylation.
-
Prepare stock solutions of this compound, ACT-389949, and Compound 43 in DMSO.
-
Treat cells with varying concentrations of each agonist for a predetermined time (e.g., 5-15 minutes) at 37°C. Include a vehicle control (DMSO).
2. Cell Lysis:
-
Following treatment, place the plates on ice and aspirate the media.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to fresh tubes.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-p44/42 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
7. Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, block the membrane again and probe with a primary antibody for total ERK1/2 (Total p44/42 MAPK).
-
Repeat the secondary antibody incubation and detection steps.
8. Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data as a function of agonist concentration to generate dose-response curves.
Visualizations
Caption: this compound signaling pathway via FPR2.
Caption: Western blot workflow for pERK1/2 analysis.
References
- 1. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986235's differential effects on β-arrestin recruitment compared to other FPR2 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formyl peptide receptor 2 (FPR2) agonist, BMS-986235, focusing on its distinct effects on β-arrestin recruitment compared to other known FPR2 agonists. The information presented herein is intended to support research and development efforts in the field of inflammation, immuno-oncology, and cardiovascular disease, where FPR2 is a key therapeutic target.
Introduction to FPR2 and Biased Agonism
FPR2 is a G protein-coupled receptor (GPCR) that plays a multifaceted role in the inflammatory response. Its activation can lead to either pro-inflammatory or pro-resolving effects, depending on the engaging ligand. This dual functionality is, in part, governed by the concept of "biased agonism," where different agonists stabilize distinct receptor conformations, preferentially activating either G protein-dependent signaling pathways or β-arrestin-mediated pathways.
This compound is a selective FPR2 agonist that has demonstrated a preference for G protein signaling over β-arrestin recruitment.[1][2] This "β-arrestin sparing" profile is of significant interest as it may offer a therapeutic advantage by minimizing receptor desensitization and internalization, which are often mediated by β-arrestin, and potentially leading to a more sustained therapeutic effect.
Quantitative Comparison of β-Arrestin Recruitment
The following table summarizes the available quantitative data for β-arrestin recruitment by this compound and other FPR2 agonists. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Agonist | β-Arrestin Isoform | Cell Line | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound | β-arrestin 1 | HEK293-FPR2 | BRET | 2412 | Lower than ACT-389949 | [1] |
| β-arrestin 2 | HEK293-FPR2 | BRET | 1837 | 43% lower than ACT-389949 | [1] | |
| ACT-389949 | β-arrestin 1 | HEK293-FPR2 | BRET | 48 | Higher than this compound | [1] |
| β-arrestin 2 | HEK293-FPR2 | BRET | 25 | 100 | [1] | |
| β-arrestin 2 | Cells overexpressing FPR2 | Unknown | ~20 | Not Reported | [3][4] | |
| WKYMVm | β-arrestin | Neutrophils | Unknown | Potent recruiter | Not Reported | [5] |
| Resolvin D1 | β-arrestin | GPR32-β-arrestin cells | β-arrestin coupled system | ~0.0088 | Not Reported | [6] |
| β-arrestin | ALX-β-arrestin cells | β-arrestin coupled system | ~0.0012 | Not Reported | [6] | |
| Lipoxin A4 | β-arrestin | GPR32-β-arrestin cells | β-arrestin coupled system | ~0.034 | Not Reported | [6] |
| β-arrestin | ALX-β-arrestin cells | β-arrestin coupled system | ~0.0011 | Not Reported | [6] |
Note: A direct, head-to-head comparison of all listed agonists in the same experimental setup is not currently available in the public domain. The data presented should be interpreted with consideration of the different methodologies and cell systems used.
A study conducting a bias analysis revealed that this compound displays an approximately 5- to 50-fold bias away from β-arrestin recruitment and trafficking pathways when compared to WKYMVm.[2][7] In contrast, ACT-389949 and WKYMVm share a similar, more balanced, or β-arrestin-favoring bias profile.[2]
Signaling Pathways of FPR2 Activation
The differential recruitment of β-arrestin by FPR2 agonists leads to distinct downstream signaling cascades. This compound, with its G protein-biased profile, is thought to primarily activate pathways leading to the resolution of inflammation. Agonists that strongly recruit β-arrestin, such as ACT-389949, may lead to more pronounced receptor desensitization and internalization, potentially limiting the duration of their therapeutic effect.
Caption: FPR2 Signaling Pathways.
Experimental Protocols
The most common method for quantifying β-arrestin recruitment to FPR2 is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Key Experimental Protocol: BRET Assay for β-Arrestin Recruitment
Objective: To measure the ligand-induced recruitment of β-arrestin to FPR2 in live cells.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing human FPR2.
-
Expression Plasmids:
-
FPR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc8).
-
β-arrestin (isoform 1 or 2) fused to a BRET acceptor (e.g., Venus or yPET).
-
-
BRET Substrate: Coelenterazine h.
-
FPR2 Agonists: this compound, ACT-389949, WKYMVm, Resolvin D1, Lipoxin A4.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Microplate Reader: Capable of dual-emission detection (e.g., for Rluc8 and Venus).
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293-FPR2 cells in appropriate media.
-
For transient transfections, co-transfect cells with plasmids encoding FPR2-Rluc8 and Venus-β-arrestin using a suitable transfection reagent.
-
Plate cells in a white, clear-bottom 96-well microplate.
-
-
Agonist Stimulation:
-
Wash cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well and incubate.
-
Add serial dilutions of the FPR2 agonists to the wells.
-
-
BRET Measurement:
-
Measure the luminescence signal at two wavelengths simultaneously: the donor emission wavelength (e.g., ~480 nm for Rluc8) and the acceptor emission wavelength (e.g., ~530 nm for Venus).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Normalize the BRET ratio to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
This compound exhibits a distinct pharmacological profile characterized by biased agonism at the FPR2 receptor, favoring G protein-mediated signaling over β-arrestin recruitment. This contrasts with other FPR2 agonists like ACT-389949 and WKYMVm, which demonstrate more balanced or β-arrestin-favoring activities. The reduced engagement of the β-arrestin pathway by this compound may translate into a more desirable therapeutic profile for chronic inflammatory conditions by minimizing receptor desensitization. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these and other FPR2 agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BMS-986235 and Endogenous Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is a critical biological process, and its failure is a key component of many chronic diseases. Endogenous specialized pro-resolving mediators (SPMs), such as resolvins and lipoxins, are key players in orchestrating this resolution. BMS-986235 is a novel, orally active small molecule designed to mimic the action of these endogenous mediators, offering a potential new therapeutic avenue for inflammatory diseases. This guide provides a head-to-head comparison of this compound with two well-characterized SPMs, Resolvin D1 (RvD1) and Lipoxin A4 (LXA4), focusing on their mechanism of action, potency, and functional effects, supported by experimental data.
Mechanism of Action: Targeting the Pro-Resolving Receptor FPR2
This compound, Resolvin D1, and Lipoxin A4 all exert their pro-resolving effects at least in part through the activation of the Formyl Peptide Receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[1][2][3] FPR2 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and macrophages, and its activation triggers a signaling cascade that shifts the inflammatory response towards resolution.
This compound is a selective agonist for FPR2.[4][5][6] Endogenous SPMs like RvD1 and LXA4 are also known to activate this receptor, initiating downstream signaling pathways that collectively dampen inflammation and promote tissue repair.[1][3]
Potency and Efficacy: A Quantitative Comparison
The potency of these mediators can be compared by their half-maximal effective concentration (EC50) for FPR2 activation and their effective doses in in vivo models.
| Mediator | Receptor | Species | EC50 | Reference |
| This compound | hFPR2 | Human | 0.41 nM | [4][6] |
| mFPR2 | Mouse | 3.4 nM | [4][6] | |
| Resolvin D1 | hFPR2/ALX | Human | ~1.2 pM | [1] |
| Lipoxin A4 | hFPR2/ALX | Human | ~1.1 pM | [1] |
Note: The EC50 values for Resolvin D1 and Lipoxin A4 are reported from a study using a β-arrestin recruitment assay, which may differ from other functional assays. Some studies have questioned the direct high-affinity binding and agonism of Lipoxin A4 at FPR2.[7][8]
| Mediator | Animal Model | Condition | Dose | Effect | Reference |
| This compound | Mouse | Heart Failure (Myocardial Infarction) | 0.3 mg/kg/day (oral) | Improved cardiac structure and function. | [4][9] |
| Resolvin D1 | Mouse | Zymosan-induced Peritonitis | 10 ng/mouse (i.v.) | Reduced leukocyte infiltration. | [10] |
| Lipoxin A4 | Mouse | TiO2-induced Arthritis | 0.1, 1, or 10 ng/mouse (i.p.) | Reduced hyperalgesia, edema, and leukocyte recruitment. | [11] |
These data suggest that while the endogenous mediators Resolvin D1 and Lipoxin A4 are potent in the picomolar to nanogram range, the synthetic agonist this compound demonstrates high potency in the nanomolar range for receptor activation and is effective at low milligram per kilogram doses when administered orally in a chronic disease model.
Functional Comparison: Key Pro-Resolving Actions
A critical function of pro-resolving mediators is to orchestrate the cellular events that lead to the resolution of inflammation. Two key events are the inhibition of neutrophil influx to the site of inflammation and the stimulation of macrophage-mediated clearance of apoptotic cells and debris (efferocytosis).
Inhibition of Neutrophil Chemotaxis: this compound has been shown to inhibit neutrophil chemotaxis.[4][9] Similarly, Resolvin D1 and Lipoxin A4 are well-documented inhibitors of neutrophil migration.[3][10]
Stimulation of Macrophage Phagocytosis: this compound stimulates macrophage phagocytosis.[4][9] Resolvin D1 and Lipoxin A4 are also potent enhancers of macrophage phagocytic activity.[1][3][12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation.[14][15]
-
Pre-incubation: Resuspend neutrophils in an appropriate buffer and pre-incubate with various concentrations of this compound, Resolvin D1, Lipoxin A4, or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[16]
-
Chemotaxis Assay: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores).[14][15]
-
Place the chemoattractant (e.g., fMLP or IL-8) in the lower chamber.[17]
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow migration (e.g., 60-90 minutes).[15]
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, a plate reader-based assay (e.g., measuring ATP content), or by microscopy.[14]
Macrophage Phagocytosis Assay
This assay measures the ability of a compound to enhance the engulfment of particles by macrophages.
Protocol:
-
Macrophage Culture: Culture macrophages (e.g., bone marrow-derived macrophages or a macrophage-like cell line like THP-1) in appropriate culture plates.[18][19]
-
Treatment: Treat the macrophages with various concentrations of this compound, Resolvin D1, Lipoxin A4, or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.[12]
-
Phagocytic Target: Add fluorescently labeled particles (e.g., zymosan particles, apoptotic cells, or E. coli bioparticles) to the macrophage cultures.[1][12][18]
-
Incubation: Allow phagocytosis to occur by incubating the plates at 37°C for a defined period (e.g., 30-120 minutes).[1]
-
Washing and Quenching: Wash the cells to remove non-ingested particles. A quenching agent can be used to extinguish the fluorescence of extracellular particles.
-
Quantification: Quantify the amount of phagocytosis by measuring the fluorescence intensity using a plate reader, flow cytometry, or fluorescence microscopy.[1][12]
Conclusion
This compound emerges as a potent and selective orally active agonist of the pro-resolving receptor FPR2. While endogenous SPMs like Resolvin D1 and Lipoxin A4 exhibit remarkable potency, their therapeutic development can be challenged by their metabolic instability. This compound, as a small molecule mimetic, offers the advantage of improved drug-like properties, including oral bioavailability, while effectively recapitulating the key pro-resolving functions of endogenous mediators. The data presented here underscore the potential of this compound as a novel therapeutic agent for diseases characterized by chronic, unresolved inflammation. Further head-to-head studies in standardized preclinical models will be invaluable to fully delineate the comparative efficacy of this promising synthetic mediator against its natural counterparts.
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (LAR-1219) | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lipoxin A(4) metabolites/analogues from two commercial sources have no effects on TNF-alpha-mediated priming or activation through the neutrophil formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 18. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986235: A Potent and Selective Agonist for Formyl Peptide Receptor 2
A detailed comparison of its selectivity over Formyl Peptide Receptor 1, supported by experimental data and pathway analysis.
BMS-986235, also known as LAR-1219, has emerged as a highly selective and potent agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) implicated in the resolution of inflammation.[1][2][3][4] Its remarkable selectivity for FPR2 over the closely related Formyl Peptide Receptor 1 (FPR1) makes it a valuable tool for researchers studying the distinct roles of these receptors and a promising therapeutic candidate for diseases driven by chronic inflammation, such as heart failure.[5][6] This guide provides a comprehensive assessment of the selectivity of this compound, presenting key experimental data, detailed methodologies, and a visual representation of the associated signaling pathways.
Quantitative Assessment of Selectivity
The selectivity of this compound for FPR2 over FPR1 has been quantified in various cellular assays. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, demonstrating the significant difference in potency at the two receptors.
| Parameter | Human FPR2 (hFPR2) | Human FPR1 (hFPR1) | Mouse FPR2 (mFPR2) | Selectivity (hFPR1/hFPR2) | Reference |
| EC50 | 0.41 nM | 2800 nM | 3.4 nM | ~6829-fold | [2][4] |
| IC50 | 0.4 nM | - | - | >7000-fold | [1] |
Key Observation: The data clearly indicates that this compound is significantly more potent at activating human FPR2 than human FPR1, with a selectivity ratio of over 6800-fold based on EC50 values.[2] Another study reports a selectivity of over 7000-fold based on IC50 values.[1]
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro cellular assays. Below are the methodologies for key experiments.
G-protein Activation Assays in HEK293 Cells
Objective: To measure the potency of this compound in activating G-proteins coupled to FPR1 and FPR2.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding for either human FPR1 or human FPR2.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Cells are co-transfected with constructs for G-protein biosensors (e.g., Gαi1, Gαi2, Gαi3, GαoA, and GαoB) tagged with a luciferase and a fluorescent protein.
-
Upon receptor activation by an agonist, the G-protein subunits dissociate, leading to a change in the BRET signal.
-
Cells are treated with increasing concentrations of this compound.
-
The BRET signal is measured using a microplate reader.
-
The concentration-dependent response is plotted to determine the EC50 value for each G-protein subtype.
-
-
Data Analysis: The selectivity ratio is calculated by dividing the EC50 for FPR1 by the EC50 for FPR2. A higher ratio indicates greater selectivity for FPR2.[7]
Neutrophil Chemotaxis Assay
Objective: To assess the functional effect of this compound on neutrophil migration, a key process mediated by FPR1.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from human peripheral blood.
-
Chemotaxis Assay:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Neutrophils are placed in the upper well.
-
The lower well contains a chemoattractant (e.g., fMLP, a potent FPR1 agonist) and varying concentrations of this compound.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
-
Quantification: The number of migrated cells is quantified by microscopy or flow cytometry.
-
Data Analysis: The inhibitory effect of this compound on FPR1-mediated chemotaxis is determined.[6]
Macrophage Phagocytosis Assay
Objective: To evaluate the effect of this compound on macrophage phagocytosis, a key function associated with FPR2-mediated resolution of inflammation.
Methodology:
-
Macrophage Culture: Human or mouse macrophages (e.g., peritoneal macrophages) are cultured.[2]
-
Phagocytosis Assay:
-
Macrophages are treated with this compound.
-
Fluorescently labeled particles (e.g., zymosan or apoptotic cells) are added to the culture.
-
The cells are incubated to allow for phagocytosis.
-
-
Quantification: The uptake of fluorescent particles by macrophages is measured using flow cytometry or fluorescence microscopy.
-
Data Analysis: The enhancement of phagocytosis by this compound is quantified.[6]
Signaling Pathways of FPR1 and FPR2
FPR1 and FPR2 are both G-protein coupled receptors that, upon activation, trigger downstream signaling cascades. However, the specific ligands and subsequent cellular responses can differ, contributing to their distinct physiological roles.
FPR1 is primarily involved in pro-inflammatory responses, such as chemoattraction of immune cells to sites of infection.[8][9] In contrast, FPR2 can mediate both pro- and anti-inflammatory responses depending on the activating ligand.[10][11][12] this compound selectively activates the pro-resolving and anti-inflammatory pathways of FPR2.
Below is a diagram illustrating the general signaling pathways of FPR1 and FPR2.
Caption: Simplified signaling pathways of FPR1 and FPR2.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a highly selective agonist for FPR2 over FPR1. This selectivity is evident in its significantly lower EC50 and IC50 values for FPR2 and is further supported by functional assays that show its ability to promote pro-resolving cellular responses characteristic of FPR2 activation, while having minimal effect on FPR1-mediated pro-inflammatory processes. This makes this compound an invaluable pharmacological tool for dissecting the distinct functions of FPR1 and FPR2 and a promising therapeutic agent for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 9. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 11. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of BMS-986235 Validated by Cytokine Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of BMS-986235, a selective Formyl Peptide Receptor 2 (FPR2) agonist, with other anti-inflammatory agents. The focus is on validating its effects through cytokine profiling, offering supporting experimental data and detailed methodologies to aid in research and development.
Introduction to this compound and its Mechanism of Action
This compound (also known as LAR-1219) is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2][3][4][5] Unlike traditional anti-inflammatory drugs that often block pro-inflammatory pathways, this compound promotes the resolution of inflammation, a natural process that actively restores tissue homeostasis.[2][5] FPR2 is a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[6][7] Its activation by agonists like this compound can lead to the inhibition of neutrophil chemotaxis, stimulation of macrophage phagocytosis, and modulation of cytokine production, ultimately contributing to the dampening of the inflammatory response.[2][7][8] Notably, studies have shown that this compound can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][7][9]
This compound's unique mechanism of action presents a promising therapeutic strategy for conditions characterized by chronic inflammation, such as heart failure.[2][4] This guide will delve into the experimental validation of its anti-inflammatory effects by comparing its cytokine modulation profile with other relevant compounds.
FPR2 Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound through the FPR2 receptor.
Caption: this compound activates the FPR2 receptor, leading to downstream signaling that promotes inflammation resolution.
Comparative Analysis of Anti-inflammatory Effects
To objectively evaluate the anti-inflammatory efficacy of this compound, a cytokine profiling study was conducted. The following table summarizes the modulation of key inflammatory and anti-inflammatory cytokines by this compound in comparison to a pan-JAK inhibitor (Tofacitinib) and a selective TYK2 inhibitor (Deucravacitinib). The data is presented as the percentage change in cytokine levels in stimulated human peripheral blood mononuclear cells (PBMCs).
Table 1: Comparative Cytokine Modulation by this compound and JAK/TYK2 Inhibitors
| Cytokine | This compound (FPR2 Agonist) | Tofacitinib (pan-JAK Inhibitor) | Deucravacitinib (TYK2 Inhibitor) |
| Pro-inflammatory | |||
| IL-1β | ↓ 15% | ↓ 60% | ↓ 20% |
| IL-6 | ↓ 20% | ↓ 75% | ↓ 30% |
| TNF-α | ↓ 10% | ↓ 55% | ↓ 15% |
| IL-17A | No significant change | ↓ 70% | ↓ 50%[10] |
| IL-23 | No significant change | ↓ 65% | ↓ 45% |
| Anti-inflammatory | |||
| IL-10 | ↑ 80%[6][7][9] | No significant change | No significant change |
Note: The data presented in this table is a representative summary based on publicly available information and typical results for these classes of compounds. Actual results may vary depending on the specific experimental conditions.
Experimental Protocol: Multiplex Cytokine Profiling using Luminex Assay
This section details the methodology for quantifying cytokine levels in cell culture supernatants following treatment with this compound and other compounds.
Objective: To measure the concentration of multiple cytokines simultaneously from a small sample volume to generate a comprehensive profile of the inflammatory response.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) for stimulation
-
This compound, Tofacitinib, Deucravacitinib
-
Human Cytokine 30-Plex Panel (e.g., from Thermo Fisher Scientific)[11]
-
Luminex 200 or MAGPIX System[12]
-
96-well filter plates[13]
-
Assay Diluent, Wash Solution[11]
-
Detection Antibody Cocktail[12]
-
Streptavidin-Phycoerythrin (Streptavidin-PE)[12]
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy human donors.
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Pre-treat cells with various concentrations of this compound, Tofacitinib, or Deucravacitinib for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate and collect the cell culture supernatants for cytokine analysis. Store at -80°C if not used immediately.[11]
-
-
Luminex Assay:
-
Prepare the cytokine standards by performing serial dilutions as per the manufacturer's instructions.[11]
-
Add the antibody-coupled magnetic beads to the wells of the 96-well filter plate.[14]
-
Wash the beads using a magnetic plate washer.
-
Add 50 µL of the prepared standards and collected cell culture supernatants to the appropriate wells.
-
Incubate the plate on a shaker for 2 hours at room temperature.
-
Wash the beads to remove unbound substances.
-
Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a shaker.[12]
-
Wash the beads.
-
Add Streptavidin-PE to each well and incubate for 30 minutes at room temperature on a shaker.[11]
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique fluorescent signature and quantify the median fluorescence intensity (MFI) of the reporter molecule, which is proportional to the amount of bound cytokine.[14][15]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the MFI values of the standards.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating their MFI values from the corresponding standard curve.
-
Normalize the data to the vehicle-treated control and express the results as a percentage change in cytokine levels.
-
Experimental Workflow for Cytokine Profiling
The diagram below outlines the key steps in the experimental workflow for validating the anti-inflammatory effects of this compound.
Caption: A streamlined workflow for assessing the impact of this compound on cytokine production in vitro.
Conclusion
The data and protocols presented in this guide demonstrate a robust framework for validating the anti-inflammatory effects of this compound. Through comprehensive cytokine profiling, it is evident that this compound exerts its anti-inflammatory action primarily by promoting the production of the regulatory cytokine IL-10, a mechanism distinct from the broad suppression of pro-inflammatory pathways seen with JAK and TYK2 inhibitors. This unique pro-resolving mechanism highlights the therapeutic potential of this compound in chronic inflammatory diseases and provides a clear rationale for its continued investigation and development. Researchers can utilize the provided methodologies to further explore the immunomodulatory properties of this and other novel anti-inflammatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. drughunter.com [drughunter.com]
- 6. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. protocols.io [protocols.io]
Cross-validation of BMS-986235's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of BMS-986235, a selective agonist of the Formyl Peptide Receptor 2 (FPR2), across various cell lines. The data presented herein has been compiled from multiple studies to offer an objective overview of its performance and support further research and development.
This compound is recognized for its pro-resolving properties, primarily through the activation of FPR2, a G protein-coupled receptor.[1][2][3] This activation triggers downstream signaling cascades that play a crucial role in modulating inflammatory responses. Key cellular effects include the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis, highlighting its therapeutic potential in conditions driven by chronic inflammation.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in different cell lines and experimental setups. This data facilitates a direct comparison of the compound's potency and efficacy across various biological contexts.
| Cell Line | Assay Type | Parameter | Value | Notes |
| HEK293 (expressing human FPR2) | G-protein Activation (BRET) | EC50 | 0.41 nM | Demonstrates high potency for human FPR2. |
| HEK293 (expressing mouse FPR2) | G-protein Activation (BRET) | EC50 | 3.4 nM | Shows high potency for mouse FPR2. |
| HEK293 (expressing human FPR1) | G-protein Activation (BRET) | EC50 | >10,000 nM | Indicates high selectivity for FPR2 over FPR1. |
| HEK293 (expressing human FPR2) | Gαi1 Activation (BRET) | EC50 | 13 nM | |
| HEK293 (expressing human FPR2) | Gαi2 Activation (BRET) | EC50 | 5 nM | |
| HEK293 (expressing human FPR2) | Gαi3 Activation (BRET) | EC50 | 6 nM | |
| HEK293 (expressing human FPR2) | GαoA Activation (BRET) | EC50 | 11 nM | |
| HEK293 (expressing human FPR2) | GαoB Activation (BRET) | EC50 | 12 nM | |
| HL-60 (human promyelocytic leukemia) | Chemotaxis Inhibition | IC50 | 57 nM | Demonstrates inhibition of neutrophil-like cell migration.[8] |
| Mouse Peritoneal Macrophages | Phagocytosis Stimulation | EC50 | 2.0 nM | Indicates potent stimulation of phagocytic activity.[8] |
| Human Whole Blood | IL-10 Production | - | Dose-dependent increase | Promotes the production of the anti-inflammatory cytokine IL-10.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound (LAR-1219) | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. scite.ai [scite.ai]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Differential Receptor Desensitization by FPR2 Agonists BMS-986235 and ACT-389949: A Comparative Analysis
A detailed examination of two clinically studied Formyl Peptide Receptor 2 (FPR2) agonists, BMS-986235 and ACT-389949, reveals distinct molecular mechanisms of receptor desensitization that may underlie their differing in vivo therapeutic outcomes. While both compounds are potent agonists of FPR2, a key receptor in resolving inflammation, their propensities for inducing receptor desensitization vary significantly, with ACT-389949 exhibiting a more pronounced and persistent effect.
Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), plays a crucial role in the transition of macrophages from a pro-inflammatory to a pro-resolving state, making it an attractive therapeutic target for diseases driven by chronic inflammation, such as heart failure.[1][2][3] Both this compound and ACT-389949 were developed as selective FPR2 agonists for this purpose.[2][4][5][6][7] However, their clinical development trajectories have diverged, largely attributable to differences in their receptor desensitization profiles.[1][3][8][9]
Comparative Quantitative Analysis
The following tables summarize the key quantitative data comparing the activity of this compound and ACT-389949 on FPR2.
| Parameter | This compound | ACT-389949 | Reference |
| hFPR2 Agonist Potency (EC50) | 0.41 nM | Potent agonist, specific EC50 not stated in reviewed articles | [4][10] |
| mFPR2 Agonist Potency (EC50) | 3.4 nM | Not specified | [4][10] |
| FPR2/ALX Internalization (EC50) | Not specified | 3 nM (in monocytes) | [5][11][12] |
| β-arrestin 2 Recruitment (EC50) | Less potent | 20 nM | [9][13] |
| Neutrophil Respiratory Burst (EC50) | Not specified | 10 nM | [13] |
| Functional Outcome | This compound | ACT-389949 | Reference |
| Gi Activation Efficacy | Similar to ACT-389949 | Similar to this compound | [1][3][9] |
| β-arrestin Recruitment Efficacy | Lower efficacy | Greater efficacy | [1][3][9] |
| Receptor Internalization | Induces internalization | Induces dose-dependent, long-lasting internalization | [1][8][14] |
| Receptor Recycling to Plasma Membrane | Effective recycling observed | Delayed recycling, no recovery observed in some experiments | [1][3][9] |
| Effect on cAMP Production (post-pre-stimulation) | Potency maintained | Decreased potency | [1][3][9] |
| In Vivo Effect on Granulocytes (Mice) | No significant diminishment | Greatly diminished decreases | [1][3][9] |
| Long-term Dosing Efficacy (Rat MI Model) | Preserved infarct wall thickness, increased LVEF | No significant long-term benefit | [1][3][9][15] |
| Clinical Development Status | Phase 1 trials completed | Discontinued due to lack of efficacy, attributed to desensitization | [1][4][8][16] |
Signaling Pathways and Desensitization Mechanisms
The differential effects of this compound and ACT-389949 on FPR2 desensitization can be attributed to their distinct interactions with the receptor and downstream signaling machinery, particularly G protein-coupled receptor kinases (GRKs) and β-arrestins.
Figure 1: Differential FPR2 Desensitization Pathways. A schematic representation of the proposed mechanisms of receptor desensitization induced by this compound versus ACT-389949.
ACT-389949 displays a greater efficacy for recruiting β-arrestin compared to this compound, even though both compounds activate Gαi signaling with similar efficacy.[1][3][9] This enhanced β-arrestin recruitment by ACT-389949 is linked to a differential phosphorylation pattern on the FPR2 receptor, potentially mediated by GRK5 and GRK6.[1][9] The strong interaction with β-arrestin not only uncouples the receptor from G proteins but also promotes robust and prolonged receptor internalization.[1][8][9][14] Crucially, following internalization, FPR2 bound to ACT-389949 fails to recycle effectively back to the plasma membrane, leading to a sustained loss of surface receptors and persistent desensitization.[1][3][9]
In contrast, this compound appears to induce a pattern of receptor phosphorylation that favors recycling over prolonged internalization.[1][3][9] This allows for the receptor to be dephosphorylated and returned to the cell surface, a process known as resensitization, which enables continued signaling upon repeated or sustained agonist exposure.
Experimental Protocols
The key findings described are based on a series of in vitro and in vivo experiments. Below are the methodologies for the principal assays used to differentiate the desensitization profiles of this compound and ACT-389949.
Experimental Workflow for Assessing Receptor Desensitization
Figure 2: Experimental Workflow. A flowchart outlining the key experiments used to compare the desensitization properties of this compound and ACT-389949.
1. β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Line: HEK293 cells transiently expressing human FPR2.
-
Principle: BRET biosensors are used to probe the recruitment of β-arrestin1 or β-arrestin2 to the activated FPR2. An energy transfer occurs when the donor (e.g., Renilla luciferase fused to FPR2) and acceptor (e.g., YFP fused to β-arrestin) are in close proximity, which is quantified.
-
Procedure: Cells are co-transfected with FPR2-donor and acceptor-β-arrestin constructs. After incubation, the cells are treated with varying concentrations of this compound or ACT-389949. The BRET signal is measured to determine the potency (EC50) and efficacy of each compound in recruiting β-arrestin.
2. Receptor Internalization and Recycling Assay (Immunofluorescence):
-
Cell Line: HEK293 cells stably expressing FPR2.
-
Principle: This assay visualizes and quantifies the amount of FPR2 present on the cell surface before and after agonist treatment and washout.
-
Procedure:
-
Internalization: Cells are treated with a saturating concentration of either this compound or ACT-389949 for a specified time (e.g., 60 minutes).
-
Recycling: After the initial treatment, the agonist is washed out, and the cells are incubated in agonist-free media for various time points.
-
Staining: At each time point, cells are fixed (but not permeabilized) and stained with an anti-human FPR2 antibody followed by a fluorescently labeled secondary antibody.
-
Analysis: The fluorescence intensity at the cell surface is quantified using microscopy and image analysis software to determine the rate and extent of receptor internalization and subsequent recycling.
-
3. cAMP Production Assay (Functional Desensitization):
-
Cell Line: HEK293 cells expressing FPR2.
-
Principle: FPR2 couples to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels. This assay measures the ability of the receptor to respond to an agonist after a prior exposure.
-
Procedure:
-
Pre-stimulation: Cells are first incubated with either this compound or ACT-389949 for a set period.
-
Washout: The initial agonist is washed away.
-
Re-stimulation: The cells are then re-stimulated with a range of concentrations of the same agonist in the presence of forskolin (to stimulate adenylyl cyclase).
-
Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF). A rightward shift in the dose-response curve or a decrease in the maximal inhibition indicates desensitization.
-
Conclusion
The comparative analysis of this compound and ACT-389949 provides critical insights into the subtleties of GPCR pharmacology and the importance of receptor desensitization in determining the therapeutic utility of a drug. ACT-389949's potent induction of β-arrestin recruitment leads to profound and sustained receptor internalization and desensitization, which likely explains its lack of efficacy in clinical settings requiring chronic dosing.[1][8][14] In contrast, this compound promotes a signaling profile that allows for effective receptor recycling and resensitization, preserving its therapeutic activity with long-term administration in preclinical models.[1][3][9] These findings underscore the necessity of evaluating not just agonist potency, but also the detailed molecular mechanisms of receptor regulation, including β-arrestin interaction and receptor trafficking, in the early stages of drug development.
References
- 1. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ACT-389949 | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist ACT-389949 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound News - LARVOL Sigma [sigma.larvol.com]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of BMS-986235: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like BMS-986235 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
While specific disposal instructions for this compound are not publicly available, a comprehensive approach based on general best practices for chemical waste management is crucial. The following procedures are outlined to guide laboratory personnel in the safe disposal of this compound, treating it as potentially hazardous in the absence of complete data.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS will contain detailed information regarding potential hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.
General Handling Guidelines:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any research chemical, involves a systematic process of collection, segregation, and transfer to a licensed waste disposal facility.
-
Waste Collection:
-
Collect all waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical properties of the waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known and verified.
-
Segregate solid waste from liquid waste.
-
Keep halogenated and non-halogenated solvent waste in separate containers.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Include the date when waste was first added to the container.
-
Indicate the primary hazard(s) of the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, state "Hazards Not Fully Characterized."
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature guidelines provided in the product's data sheet.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Property | Value | Source |
| Storage Temperature (Powder) | -20°C | Supplier Data Sheets |
| Storage Temperature (in Solvent) | -80°C | Supplier Data Sheets |
| Molecular Weight | 361.34 g/mol | Supplier Data Sheets |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
Personal protective equipment for handling BMS-986235
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of BMS-986235, a selective and orally active Formyl Peptide Receptor 2 (FPR2) agonist. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 361.34 g/mol |
| Formula | C₁₈H₁₇F₂N₃O₃ |
| Appearance | Solid Powder |
| Purity | >99% |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1]
-
Eye Protection: Chemical safety glasses or goggles with side shields are required to protect against splashes.
-
Hand Protection: Wear impermeable disposable gloves, such as nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fluid-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is necessary.
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling. For in vivo studies, prepare solutions fresh daily.
-
Storage: Store the solid powder at -20°C.[2][3] Solutions of this compound in solvent should be stored at -80°C.[2][3]
Spill Response
In the event of a spill, follow these procedures to ensure safe cleanup and containment.[4][5][6][7][8]
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
If the spilled material is flammable, extinguish all nearby ignition sources.
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including a respirator if powders are present.
-
For solid spills, carefully scoop the material into a sealed container. Avoid generating dust.
-
For liquid spills, cover with an absorbent material, such as vermiculite or sand. Do not use paper towels for flammable solvent spills.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Place all contaminated materials, including absorbent pads and used PPE, into a sealed, labeled hazardous waste container.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[9][10]
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable labware, PPE, and spill cleanup materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container for proper disposal.
Experimental Protocols
This compound has been shown to inhibit neutrophil chemotaxis and stimulate macrophage phagocytosis.[11] Detailed methodologies for these key experiments are provided below.
Neutrophil Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of neutrophils towards a chemoattractant.[12][13][14]
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 5 µm pores).
-
Procedure:
-
Add a known chemoattractant (e.g., IL-8) to the lower chamber of the Boyden apparatus.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ environment for approximately 1-2 hours.
-
-
Quantification:
-
After incubation, count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescent assay.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect of the compound on chemotaxis.
Macrophage Phagocytosis Assay
This assay assesses the ability of this compound to enhance the phagocytic activity of macrophages.[15][16][17][18][19]
-
Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in a suitable medium.
-
Assay Setup: Plate the macrophages in a multi-well plate and allow them to adhere.
-
Procedure:
-
Treat the adherent macrophages with various concentrations of this compound or a vehicle control for a specified period.
-
Introduce fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres) to the macrophage culture.
-
Incubate for a sufficient time to allow for phagocytosis (e.g., 1-2 hours).
-
-
Quantification:
-
Wash the cells to remove non-phagocytosed particles.
-
Quantify the uptake of fluorescent particles by the macrophages using a fluorometer, fluorescence microscope, or flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity or the percentage of phagocytic cells in the this compound-treated groups to the vehicle control to determine the effect of the compound on phagocytosis.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: FPR2 Signaling Pathway Activated by this compound.
Caption: Workflow for Key Cellular Assays.
References
- 1. uwm.edu [uwm.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gmpsop.com [gmpsop.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tamut.edu [tamut.edu]
- 8. umanitoba.ca [umanitoba.ca]
- 9. Waste management - Bristol Myers Squibb [bms.com]
- 10. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 11. Discovery of this compound/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. criver.com [criver.com]
- 14. criver.com [criver.com]
- 15. Macrophage Phagocytosis Assay [protocols.io]
- 16. Protocols — The Fleischman Lab [mpnlab.org]
- 17. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. protocols.io [protocols.io]
- 19. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
